Product packaging for perfluorooctanesulfonamide(Cat. No.:CAS No. 754-91-6)

perfluorooctanesulfonamide

Cat. No.: B106127
CAS No.: 754-91-6
M. Wt: 499.15 g/mol
InChI Key: RRRXPPIDPYTNJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Perfluorooctanesulfonamide (PFOSA), with the molecular formula C₈H₂F₁₇NO₂S and a molecular weight of 499.14 g/mol, is a significant perfluorinated compound and a noted persistent organic pollutant . It served as a historical ingredient in commercial formulations like Scotchgard for its water and grease-repelling properties and was used in food packaging . This synthetic compound is a neutral perfluorooctane sulfonamide (FOSA) and is critically important in research as a precursor to perfluorooctanesulfonate (PFOS) . Studies demonstrate that PFOSA can be biotransformed in various environmental systems, including soil, earthworms (Eisenia fetida), and wheat (Triticum aestivum L.), leading to the formation of PFOS and other perfluoroalkyl sulfonates like PFHxS and PFBS . This makes it an invaluable compound for studying the environmental fate and transformation of per- and polyfluoroalkyl substances (PFASs). Furthermore, PFOSA is a major metabolite of larger, N-alkylated perfluorooctanesulfonamides, such as N-EtFOSE and N-MeFOSE, which were widely used on carpets, textiles, and paper . From a toxicological perspective, PFOSA is an extremely potent uncoupler of oxidative phosphorylation, with studies indicating it is more toxic to PC12 cells (a model for neuronal differentiation) than PFOS, identifying it as a developmental neurotoxicant . It is also the biologically active form of the insecticide Sulfluramid . This product, this compound, is intended for research applications such as environmental analysis, fate and transport studies, metabolic pathway investigation, and toxicological profiling. It is supplied with a minimum purity of 95% and must be stored at 2-10°C. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8F17SO2NH2<br>C8H2F17NO2S B106127 perfluorooctanesulfonamide CAS No. 754-91-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F17NO2S/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28/h(H2,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRXPPIDPYTNJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)S(=O)(=O)N)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F17SO2NH2, C8H2F17NO2S
Record name FOSA
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3038939
Record name Perfluorooctanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3038939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754-91-6
Record name Perfluorooctanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=754-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluorooctanesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000754916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluorooctanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3038939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptadecafluorooctanesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.951
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERFLUOROOCTANESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80AM718FML
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Perfluorooctanesulfonamide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8039
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Environmental Occurrence, Distribution, and Fate of Perfluorooctanesulfonamide

Environmental Distribution and Detection of Perfluorooctanesulfonamide

This compound's persistence and mobility have led to its detection in a wide array of environmental samples across the globe. Its presence in both aquatic and terrestrial systems underscores the pervasive nature of this contaminant.

Prevalence in Aquatic and Terrestrial Matrices

Scientific investigations have consistently identified PFOSA in various environmental media, including water, sediment, soil, and living organisms. In aquatic environments, PFOSA has been detected in surface water at concentrations ranging from a few picograms per liter (pg/L) in the open ocean to several nanograms per liter (ng/L) in rivers and coastal areas. nih.govacs.org For instance, studies have reported PFOSA concentrations of up to 50.6 ng/L in surface water samples. nih.gov Sediments also act as a sink for PFOSA, with concentrations varying from below detection limits to several nanograms per gram (ng/g) in some locations. nih.gov

In terrestrial ecosystems, PFOSA has been found in soil, with concentrations reported to range from 0.09 to 20,000 micrograms per kilogram (µg/kg) in surface soil and 0.07 to 2,500 µg/kg in subsurface soil at various sites worldwide. nih.gov The compound's ability to bioaccumulate is evident from its detection in a diverse range of wildlife. For example, high levels of PFOSA have been found in the livers of common dolphins and mink, with concentrations reaching 878 and 590 parts per billion, respectively. wikipedia.org In fish, concentrations have been detected in the liver of species like the Norway Pike (91 parts per billion) and in the whole body of slimy sculpin (150 parts per billion). wikipedia.org

Table 1: Reported Concentrations of this compound (PFOSA) in Various Environmental Matrices

Environmental Matrix Location/Study Concentration Range
Aquatic
Surface Water Global Oceans A few pg/L nih.govacs.org
Rivers/Coastal Areas Up to 50.6 ng/L nih.gov
Sediment Haihe River & Dagu Drainage Canal, China Below limit of qualification to 5.58 ng/g nih.gov
Terrestrial
Surface Soil Various Sites Worldwide 0.09 - 20,000 µg/kg nih.gov
Subsurface Soil Various Sites Worldwide 0.07 - 2,500 µg/kg nih.gov
Biota
Common Dolphin (Liver) Mediterranean Sea, Italy 878 ppb wikipedia.org
Mink (Liver) Illinois, USA 590 ppb wikipedia.org
Norway Pike (Liver) Lake Ontario 91 ppb wikipedia.org
Slimy Sculpin (Homogenate) Lake Ontario 150 ppb wikipedia.org

Global Environmental Presence and Contamination Patterns

The distribution of PFOSA is a global phenomenon, with the compound being detected in remote regions far from direct industrial sources, highlighting its potential for long-range transport. Oceanic waters across the globe, from the Pacific to the Atlantic, have shown detectable levels of PFOSA. nih.govacs.org The presence of PFOSA in the Arctic and Antarctic biota further illustrates its widespread environmental contamination.

Contamination patterns often correlate with industrialized and urbanized areas, which act as primary sources of release. oup.com For instance, higher concentrations of per- and polyfluoroalkyl substances (PFAS), including PFOSA precursors, are often found in surface waters receiving effluent from wastewater treatment plants (WWTPs). oup.com The transport and deposition of PFOSA and its precursors via atmospheric pathways also contribute to its global distribution.

Sources and Release Pathways of this compound and Precursors

The environmental burden of PFOSA is a direct result of its production and use in various industrial and commercial applications over several decades. Understanding the primary sources and release pathways is crucial for mitigating further contamination.

Major Anthropogenic Sources and Historical Releases

The primary historical source of PFOSA was its use as an intermediate in the production of PFOS and other related chemicals. From 1956 until 2003, PFOSA was a key ingredient in 3M's Scotchgard formulation, used for its water and grease-repellent properties in a wide range of consumer products, including textiles, carpets, and food packaging. wikipedia.org The total global production of perfluorooctane (B1214571) sulfonyl fluoride (B91410) (POSF), the raw material for PFOSA and other related substances, was estimated to be 96,000 tonnes between 1970 and 2002. acs.orgacs.org A significant portion of these chemicals has been released into the environment through manufacturing processes, product use, and disposal.

Role of Aqueous Film-Forming Foams (AFFF) in Environmental Introduction

Aqueous film-forming foams (AFFF), used extensively for extinguishing hydrocarbon fuel fires, have been identified as a significant source of PFAS, including PFOSA and its precursors, into the environment. researchgate.netepa.ie While PFOS has been the most prominent PFAS in many AFFF formulations, PFOSA has also been detected. nih.govnih.gov The use of AFFF at military bases, airports, and firefighter training facilities has led to widespread contamination of soil and groundwater at these sites.

Table 2: this compound (PFOSA) in AFFF Formulations

AFFF Study/Sample PFOSA Detection/Concentration
Legacy AFFF Sample Analysis PFOSA detected among over 100 PFAS identified. nih.gov
Interfacial Activity Study PFOSA was one of the compounds tested alongside AFFF formulations. nih.govresearchgate.net

Industrial Discharges and Waste Management Contributions

Industrial facilities that manufactured or used PFOSA and related chemicals have been major point sources of environmental contamination. Wastewater discharges from these plants have introduced significant quantities of these compounds into aquatic ecosystems. acs.org

Waste management facilities, particularly landfills and wastewater treatment plants, also play a crucial role in the environmental fate of PFOSA. Landfill leachate is a known source of various PFAS, including PFOSA, which can then contaminate groundwater and surface water. rsc.orgnacwa.orgslu.semaine.gov While WWTPs are not designed to remove persistent chemicals like PFOSA, they can act as conduits, receiving these compounds from industrial and domestic sources and releasing them into the environment through their effluent. oup.comacs.org Studies have shown that while some PFAS may be partially removed from wastewater and accumulate in sewage sludge, a significant portion is discharged into receiving waters.

Environmental Fate and Transformation Mechanisms of this compound

The environmental behavior of this compound is characterized by its persistence and its role as an intermediate in the formation of other highly stable PFAS compounds.

Persistence and Stability in Environmental Compartments

This compound, like other perfluorinated compounds, is highly resistant to degradation under typical environmental conditions. mst.dk The strong carbon-fluorine bonds in its structure contribute to its exceptional thermal and chemical stability. canada.ca Studies have shown that FOSA is resistant to biodegradation, direct photolysis, and hydrolysis. mst.dk For instance, in one study, no significant degradation of FOSA was observed in soil over the course of the experiment, highlighting its persistence. researchgate.net In aquatic environments, FOSA has been observed to persist for extended periods. canada.ca Its stability means that once released into the environment, it can remain for a long time, leading to its widespread detection. acs.orgnih.gov

Biotransformation Pathways of Polyfluorinated Precursors to this compound

This compound is a key intermediate in the biotransformation of various polyfluorinated precursors, ultimately leading to the formation of the highly persistent perfluorooctanesulfonate (B1231939) (PFOS). A common precursor is N-ethyl this compound (N-EtFOSA), which is used in some pesticides. acs.org

In various organisms and environmental systems, N-EtFOSA can undergo deethylation to form FOSA. acs.org This process has been observed in rainbow trout liver microsomes, where N-EtFOSA is rapidly transformed into FOSA. acs.org Similarly, in activated sludge, N-EtFOSA is transformed to FOSA, which can then be further converted to PFOS. nih.govinnovasol.orgacs.org

The biotransformation pathways can be complex and involve several intermediate products. For example, the aerobic biotransformation of N-ethyl perfluorooctane sulfonamidoethanol (N-EtFOSE) in activated sludge proceeds through N-ethyl perfluorooctane sulfonamido acetic acid (N-EtFOSAA) and N-EtFOSA before forming FOSA. nih.govinnovasol.orgacs.org FOSA is then transformed into perfluorooctane sulfinate (PFOSI) and finally to PFOS. nih.govinnovasol.orgacs.org

Studies in soil microcosms have also demonstrated the biotransformation of FOSA to PFOS by indigenous microorganisms, with half-lives ranging from 203 to 335 days. acs.org The molar yield of PFOS from FOSA was found to be between 21.6% and 29.5% in different soil types. acs.org

Plants are also capable of taking up and metabolizing FOSA precursors. In hydroponically grown wheat, soybean, and pumpkin, N-EtFOSA was metabolized to FOSA, PFOS, and other shorter-chain perfluoroalkane sulfonates. nih.gov

The table below summarizes the key biotransformation pathways of polyfluorinated precursors leading to the formation of FOSA.

Precursor CompoundTransformation PathwayKey IntermediatesFinal Product(s)Environmental System/Organism
N-ethyl this compound (N-EtFOSA)Deethylation-This compound (FOSA)Rainbow Trout Liver Microsomes acs.org
N-ethyl perfluorooctane sulfonamidoethanol (N-EtFOSE)Sequential oxidation and dealkylationN-ethyl perfluorooctane sulfonamido acetic acid (N-EtFOSAA), N-EtFOSAFOSA, Perfluorooctanesulfonate (PFOS)Activated Sludge nih.govinnovasol.org
This compound (FOSA)BiotransformationPerfluorooctane sulfinate (PFOSI)PFOSAerobic Soils acs.org
N-ethyl this compound (N-EtFOSA)MetabolismFOSAA, PFOSAPFOS, PFHxS, PFBSWheat, Soybean, Pumpkin nih.gov

Mobility and Transport in Aqueous and Soil Systems

The movement of this compound through water and soil is influenced by its chemical properties. While it is a neutral molecule, its precursors and transformation products can be ionic, affecting their partitioning behavior. nih.gov FOSA has been detected in both the dissolved aqueous phase and sorbed to suspended solids and sediments in urban water bodies. nih.gov

The sorption of FOSA to soil and sediment is a key factor controlling its mobility. The organic carbon-normalized sediment-water distribution coefficient (Koc) is a measure of this partitioning. While specific Koc values for FOSA are not always reported, the general behavior of PFAS suggests that longer-chain compounds tend to sorb more strongly to organic matter in soil and sediment. nih.gov The presence of FOSA in both water and sediment indicates its potential for transport in aquatic systems. nih.gov The absence of FOSA in some sediments where its precursors are found suggests that biotransformation can occur within the sediment compartment. nih.gov

Bioaccumulation and Biomagnification Potential within Ecosystems

This compound has been shown to bioaccumulate in various organisms and biomagnify in food webs. Bioaccumulation refers to the uptake of a chemical from all sources (water, food, sediment), while biomagnification is the increasing concentration of a chemical in organisms at successively higher levels in a food chain.

FOSA has been detected in a wide range of wildlife, including fish, birds, and marine mammals. acs.orgnih.govacs.org For instance, in a Lake Ontario food web, FOSA was detected in various organisms. acs.org In East Greenland, FOSA was quantifiable in the livers of polar bears and their prey, ringed seals. nih.govresearchgate.net

The bioaccumulation factor (BAF), which is the ratio of the chemical concentration in an organism to that in the surrounding environment, is often used to quantify bioaccumulation potential. Studies have reported BAFs for FOSA in the thousands, indicating a high potential for bioaccumulation. acs.org A substance is generally considered bioaccumulative if its BAF is greater than 2,000 and very bioaccumulative if it exceeds 5,000. mdpi.com

Trophic magnification factors (TMFs) are used to assess biomagnification. A TMF greater than 1 indicates that the chemical is biomagnifying in the food web. Several studies have reported TMFs greater than 1 for FOSA, confirming its biomagnification potential. acs.orgfosan.orgnih.gov For example, in a freshwater food web in Taihu Lake, China, the TMF for FOSA was found to be greater than 1. acs.orgnih.gov Similarly, in a St. Lawrence River food web, FOSA was found to be very bioaccumulative and biomagnifying. fosan.org

The table below presents a selection of reported bioaccumulation and biomagnification data for FOSA.

Ecosystem/OrganismParameterValueReference
Lake Ontario Food WebBioaccumulation Factor (BAF)In the thousands acs.org
Taihu Lake, China Food WebTrophic Magnification Factor (TMF)> 1 acs.orgnih.gov
St. Lawrence River Food WebTrophic Magnification Factor (TMF)> 1 fosan.org
East Greenland Polar Bears (liver)Mean Concentration10 ± 1.4 ng/g ww nih.gov
East Greenland Ringed Seals (liver)Mean Concentration0.6 ± 0.1 ng/g ww nih.gov

Human and Wildlife Exposure to Perfluorooctanesulfonamide

Pathways of Human Exposure to Perfluorooctanesulfonamide

Humans can be exposed to FOSA through various routes, including ingestion, inhalation, and occupational settings.

Diet is considered a primary source of exposure to per- and polyfluoroalkyl substances (PFAS), including FOSA, for the general population. nih.govepa.gov Contaminated drinking water and food are significant contributors to this exposure. mst.dkcollinslaw.com PFAS, due to their widespread use and persistence, can contaminate surface and groundwater sources that are used for drinking water. acs.org While PFOS and perfluorooctanoic acid (PFOA) are often the most prevalent PFAS found, precursors like FOSA are also a concern. researchgate.net The European Food Safety Authority (EFSA) has highlighted drinking water and food as the main sources of human exposure to PFAS. acs.org

Food contamination can occur through various mechanisms, including the bioaccumulation of these compounds in the food chain. nih.gov For instance, fish from contaminated waters can accumulate significant levels of PFAS. nih.govresearchgate.net A study of fishery workers identified the consumption of contaminated fish as the source of elevated FOSA levels in their serum. nih.gov

Inhalation of airborne particles, particularly in indoor environments, represents another significant pathway for human exposure to FOSA and its precursors. mst.dk Indoor air concentrations of some FOSA-related compounds have been found to be 10 to 20 times greater than outdoor concentrations, establishing indoor environments as a notable source. acs.orgnih.gov These compounds are used in a variety of consumer products for surface protection, which can lead to their release into indoor air and dust. acs.org

Studies have detected FOSA and related compounds in indoor dust, and for children, the ingestion of this contaminated dust can be a dominant exposure pathway. acs.orgnih.gov While inhalation is a key exposure route for adults for many PFAS, for toddlers, dust ingestion can be more significant. nih.gov Human exposure through inhalation and dust ingestion has been estimated to be in the nanogram per day range. acs.orgnih.gov

Workers in industries that manufacture or use fluorochemicals can experience significantly higher exposure to FOSA compared to the general population. mst.dknih.gov Biomonitoring studies of employees at fluorochemical manufacturing plants have shown elevated serum levels of FOSA and other PFAS. nih.govresearchgate.net A study of workers at a perfluorooctanesulfonyl fluoride (B91410) production site found that geometric mean serum concentrations of FOSA and other fluorochemicals were approximately one order of magnitude higher than those in employees at a non-production film plant on the same site. nih.gov

Occupational exposure can occur through inhalation of airborne PFAS and dermal contact. researchgate.netoup.com Even in workplaces with assumed low or moderate exposure, occupational settings can be a potential source contributing to the total body burden of these compounds. researchgate.net Furthermore, a study of female greenhouse workers in Denmark found higher serum concentrations of FOSA and other PFAS, suggesting that exposure to pesticides may be a potential, previously less recognized, pathway of occupational exposure. sdu.dk

Biomonitoring and Detection of this compound in Biological Samples

Biomonitoring involves measuring chemicals in human tissues and fluids, such as blood, to assess exposure. nih.gov It is a key tool for understanding the extent of human exposure to FOSA.

FOSA has been detected in human serum and plasma samples from both the general population and occupationally exposed groups. nih.govnih.govnih.govnih.gov In the general population, FOSA is typically found at lower concentrations compared to PFOS and PFOA. nih.gov A pilot study in Canada did not detect FOSA above the method detection limit in 56 serum samples from non-occupationally exposed individuals. nih.gov However, other studies have reported its presence. researchgate.netnih.gov

In contrast, occupationally exposed workers show significantly higher serum concentrations of FOSA. nih.govresearchgate.net For example, a random sample of 126 chemical plant employees had a geometric mean serum FOSA concentration of 0.013 ppm (or 13 ng/mL). nih.gov A study of Norwegian adults found that for some specific PFAS like FOSA, the highest concentrations were observed in whole blood compared to serum or plasma. nih.govacs.orgresearchgate.net

Serum/Plasma Concentrations of this compound (FOSA)

PopulationMatrixGeometric Mean Concentration (ng/mL)Reference
Fluorochemical Plant Employees (USA)Serum13 nih.gov
General Population (Canada)SerumNot Detected nih.gov
General Population (USA, 1974)Serum< 1.0 (LLOQ) nih.gov
General Population (USA, 1989)Plasma< 1.0 (LLOQ) nih.gov
Female Greenhouse Workers (Denmark, 1996-2001)Serum0.10 (Median) sdu.dk
Comparison Population (Denmark, 1996-2001)Serum< 0.03 (LOQ) sdu.dk

LLOQ: Lower Limit of Quantitation; LOQ: Limit of Quantitation

The human body burden of several legacy PFAS, including PFOS and PFOA, has shown a downward trend since the early 2000s in many parts of the world, which is largely attributed to the phase-out of their production and use. researchgate.netresearchgate.net However, historical data indicates a period of increasing concentrations. A study comparing human blood samples from 1974 and 1989 found that concentrations of several fluorochemicals, including precursors to PFOS, were significantly higher in 1989. nih.gov For FOSA, the median serum concentrations in both 1974 and 1989 were below the lower limit of quantitation. nih.gov

Exposure in Wildlife and Aquatic Organisms

This compound (PFOSA) has been identified as a widespread contaminant in various wildlife and aquatic organisms globally. Its detection in a range of species, from invertebrates to apex predators, highlights its persistence and bioaccumulative potential within environmental food webs.

Detailed research findings have documented the presence of PFOSA in numerous species across different geographical locations. In a study of marine mammals, fishes, and birds from the coasts of the Baltic and Mediterranean Seas, PFOSA was detected in 14 of 19 liver or blood samples of marine mammals from the Mediterranean Sea. nih.gov The highest concentration was found in the liver of a common dolphin from the Mediterranean Sea, at 878 nanograms per gram (ng/g) wet weight. nih.govwikipedia.org In the United States, mink from the Illinois River were found to have PFOSA levels of 590 ng/g in their liver. wikipedia.org

Studies on aquatic organisms have also revealed significant PFOSA contamination. In the Great Lakes region, slimy sculpin from Lake Ontario showed homogenate concentrations of 150 ng/g, while Norway Pike liver contained 91 ng/g. wikipedia.org Research in the Ariake Sea, Japan, detected PFOSA in various tidal flat and shallow water species, including lugworms, mussels, crabs, clams, oysters, and fish. researchgate.net While perfluorooctane (B1214571) sulfonate (PFOS) was the dominant compound in shallow water species, perfluorooctanoic acid (PFOA) was more abundant in tidal flat organisms. researchgate.net

The biotransformation of precursor compounds is a significant pathway for PFOSA exposure in wildlife. For instance, N-ethyl perfluorooctanesulfonamidoethanol (N-EtFOSE) and N-methyl perfluorooctanesulfonamidoethanol (N-MeFOSE), used in various consumer products, can metabolize into PFOSA. wikipedia.org In vitro studies using liver microsomes from Arctic marine mammals, including polar bears, beluga whales, and ringed seals, have demonstrated the biotransformation of N-ethyl this compound (N-EtFOSA) to PFOSA. nih.gov This metabolic capability was most efficient in polar bears, followed by ringed seals, with negligible activity in beluga whales, suggesting species-specific differences in metabolic pathways. nih.gov

The following tables summarize the concentrations of this compound (PFOSA) detected in various wildlife and aquatic organisms as reported in scientific literature.

Table 1: PFOSA Concentrations in Marine Mammals

SpeciesLocationTissueConcentration (ng/g wet weight)
Common DolphinMediterranean Sea, ItalyLiver878 nih.govwikipedia.org
MinkIllinois, USLiver590 wikipedia.org

Table 2: PFOSA Concentrations in Fish

SpeciesLocationTissue/Sample TypeConcentration (ng/g wet weight)
Slimy SculpinLake OntarioHomogenate150 wikipedia.org
Norway PikeLake OntarioLiver91 wikipedia.org

Table 3: PFOSA in a Great Lakes Food Chain (1998-2001)

Trophic LevelSpecies/SpecimenConcentration (ng/g wet weight)
Primary ProducerBenthic Algae<1 nih.gov
Primary ConsumerAmphipods<1 nih.gov

It is important to note that PFOSA is also considered the biologically active form of the insecticide Sulfluramid (N-ethyl this compound). wikipedia.org

Analytical Methodologies for Perfluorooctanesulfonamide Detection and Quantification

Advanced Chromatographic Techniques for Perfluorooctanesulfonamide Analysis

Chromatography, coupled with mass spectrometry, represents the gold standard for the analysis of per- and polyfluoroalkyl substances (PFAS), including this compound. chromatographyonline.com These methods offer the high sensitivity and selectivity necessary for reliable quantification at trace levels. nih.govlcms.cz

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the method of choice for the analysis of PFOSA and other PFAS compounds. nih.govmdpi.com This technique provides high sensitivity and specificity, allowing for the measurement of these compounds at very low concentrations, often in the parts-per-trillion (ng/L) range. chromatographyonline.com The process involves separating the target analytes from other components in a sample extract using liquid chromatography, followed by detection and quantification using a mass spectrometer.

A specific LC-MS/MS method has been successfully established to identify and quantify isomers of this compound. nih.govresearchgate.net This is particularly important as the lack of commercial standards for all PFOSA isomers presents a significant analytical challenge. nih.govresearchgate.net The method achieved full resolution of six monomethyl branched isomers of PFOSA using selected reaction monitoring (SRM) and identified them through a series of characteristic fragment ions. nih.gov For instance, the molecular anion (m/z 498) produces specific product ions that are unique to different isomers. nih.gov This methodology has proven effective for measuring trace levels of PFOSA isomers in complex samples like fish blood, with method detection limits in the 0.1-1 pg/g range. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with MS/MS offers further advantages, including faster separation times and higher resolution, which is beneficial for analyzing complex samples found in food matrices or environmental systems. auburn.edunih.gov

TechniquePrincipleKey Advantages for PFOSA AnalysisReported Detection Limits
LC-MS/MSSeparates compounds based on their physicochemical properties, followed by detection based on mass-to-charge ratio.High sensitivity, high specificity, ability to quantify isomers. nih.govnih.gov0.1-1 pg/g (in blood). nih.gov
UHPLC-MS/MSUses smaller particle-size columns for separation, leading to higher resolution and speed.Faster analysis times, improved separation efficiency for complex matrices. auburn.edunih.govComparable or better than conventional LC-MS/MS.

Analytical strategies for PFOSA can be broadly categorized as either targeted or non-targeted. wiley.com

Targeted analysis is the most common approach for routine monitoring and regulatory compliance. wiley.com It involves using a triple quadrupole mass spectrometer to search for a predefined list of specific analytes, such as the known linear and branched isomers of PFOSA. nih.govyoutube.com This method is highly sensitive and quantitative but is limited to only the compounds being explicitly sought; it will not detect other PFAS that may be present in the sample. wiley.com

Non-targeted analysis (NTA) provides a more comprehensive screening of a sample to identify a broader range of chemicals, including those that are not on a target list. waters.com This approach utilizes high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap instruments, which provide highly accurate mass measurements. diva-portal.orgeurofinsus.com NTA is instrumental in discovering novel or emerging PFAS, identifying transformation products, and gaining a more complete picture of PFAS contamination in a sample. nih.goveurofinsus.com By complementing targeted methods, NTA helps to identify previously unknown contaminants and reduces the risk of false positives, thereby enhancing environmental risk assessments. wiley.comeurofinsus.com

ApproachInstrumentationPrimary GoalStrengthsLimitations
TargetedTriple Quadrupole MS (LC-MS/MS)Quantification of specific, known PFOSA isomers. nih.govExcellent sensitivity and quantitative accuracy. chromatographyonline.com"Looks only for what you know"; misses unexpected contaminants. wiley.com
Non-Targeted (NTA)High-Resolution MS (e.g., QTOF, Orbitrap)Discovery and identification of a broad range of known and unknown compounds. waters.comComprehensive sample characterization; discovery of novel PFAS. eurofinsus.comGenerally less sensitive than targeted methods; quantification can be challenging without standards.

Emerging Analytical Technologies for this compound Monitoring

While chromatography-based methods are robust and reliable, their cost, complexity, and laboratory-based nature have driven research into alternative technologies for rapid and on-site monitoring. mdpi.com

Sensor-based technologies are an emerging area for PFAS detection, offering the potential for fast, low-cost, and portable analysis suitable for field screening. nih.govnih.gov These methods primarily include optical and electrochemical sensors. researchgate.netmdpi.com

Optical Sensors: These devices measure changes in light properties (e.g., fluorescence, color) when the sensor interacts with PFAS molecules. mdpi.com

Electrochemical Sensors: These sensors detect changes in electrical signals (e.g., current, voltage) resulting from the interaction between PFAS and a modified electrode surface. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS): This technique has shown the potential to detect PFAS at very low levels (femtomoles per liter) in seconds, demonstrating promise for a fast and sensitive detection method. researchgate.net

Despite their potential, sensor-based methods for PFAS face several challenges. A key limitation is their selectivity, as they may respond to a class of compounds rather than specific analytes like PFOSA. nih.gov Furthermore, their sensitivity may not yet match the low detection limits achieved by LC-MS/MS, and complex environmental matrices can cause interference. nih.govnih.gov

Effective sample preparation is a critical step to isolate and concentrate PFOSA from the sample matrix and remove interfering substances prior to instrumental analysis. chromatographyonline.com

Solid-Phase Extraction (SPE) is the most widely used technique for the extraction and cleanup of PFAS from water and other liquid samples. chromatographyonline.comresearchgate.net The method involves passing a liquid sample through a cartridge containing a solid sorbent material that retains the PFAS analytes. The analytes are later eluted with a small volume of solvent, effectively concentrating them and cleaning the sample. chromatographyonline.com Innovations in SPE include the development of novel sorbent materials that enhance selectivity and improve the recovery of a wider range of PFAS compounds, including legacy and emerging ones. chromatographyonline.comforever-chemicals.org

Other extraction techniques used for solid or complex matrices include:

Ultrasonic Extraction (USE): This method uses high-frequency sound waves to accelerate the extraction of analytes from a sample into a solvent. It is valued for its efficiency and simple operation. mdpi.com

Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase the efficiency and speed of solvent extraction from solid and semi-solid samples. mdpi.com

Soxhlet Extraction: A classic technique that uses a continuous reflux of solvent to extract compounds from a solid matrix. Methanol is a commonly used solvent due to the high solubility of PFAS. mdpi.com

TechniquePrincipleTypical MatrixAdvantagesDisadvantages
Solid-Phase Extraction (SPE)Analytes in a liquid sample are adsorbed onto a solid sorbent and then eluted with a solvent. chromatographyonline.comWater, beverages, liquid extracts.High concentration factor, effective cleanup. chromatographyonline.comCan be time-consuming; sorbent choice is critical.
Ultrasonic Extraction (USE)Uses ultrasonic waves to enhance solvent extraction from a solid matrix. mdpi.comSoil, sediment, tissues.Fast, efficient, simple operation. mdpi.comMay require further cleanup steps for complex samples. mdpi.com
Accelerated Solvent Extraction (ASE)Uses high temperature and pressure to speed up extraction. mdpi.comSoil, sediment, solid waste.Fast, uses less solvent than other methods. mdpi.comRequires specialized equipment.

Matrix-Specific Considerations in this compound Analysis

The physical and chemical composition of the sample matrix can significantly influence the accuracy and reliability of PFOSA analysis. researchgate.net Different matrices, such as water, soil, food, and textiles, present unique challenges that must be addressed through tailored analytical methods. nih.govnih.govnih.gov

A primary challenge in LC-MS/MS analysis is the matrix effect , where co-extracted compounds from the sample interfere with the ionization of the target analyte (PFOSA), leading to either signal suppression or enhancement. nih.gov For example, analysis of PFOSA in textiles revealed that different fabric types could cause varying degrees of ion suppression, necessitating careful method validation. nih.gov Similarly, analyzing food and feed requires robust cleanup procedures to remove fats, proteins, and other components that can interfere with the analysis. nih.govresearchgate.net

To overcome these challenges, method development often includes:

Optimized Extraction and Cleanup: Tailoring the extraction solvents and cleanup steps for the specific matrix is crucial. For instance, different solvent compositions and extraction times were evaluated to optimize the recovery of PFOSA from textiles. nih.gov For firefighting foam-impacted soils, sequential extractions with specific solvent mixtures were needed to recover a wide range of PFAS, including anionic, cationic, and zwitterionic types. nih.gov

Use of Internal Standards: The addition of isotopically labeled internal standards (e.g., ¹³C-labeled PFOSA) to the sample before extraction helps to correct for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement, thereby improving quantitative accuracy. nih.govresearchgate.net

Matrix-Matched Calibration: Preparing calibration standards in an extract of a blank matrix (a sample of the same type that is free of the analyte) can help to compensate for matrix effects.

The development and validation of analytical methods must therefore consider the specific properties of each matrix to ensure that the reported concentrations of this compound are accurate and reliable. nih.gov

Analysis in Environmental Samples (Water, Soil, Air)

The analysis of PFOSA in environmental matrices such as water, soil, and air presents unique challenges due to the complexity of the sample matrices and the typically low concentrations of the analyte.

Soil: In soil, PFOSA is often found alongside a complex mixture of other PFAS and organic matter, necessitating robust extraction and clean-up procedures. Pressurized liquid extraction (PLE) and solid-phase extraction are common sample preparation techniques. nsf.gov The U.S. Environmental Protection Agency (EPA) Method 1633, a multi-lab validated method, provides procedures for the analysis of 40 PFAS, including PFOSA, in soil and other solids. nih.gov This method utilizes isotope dilution calibration and quantitation. nih.gov Studies have shown that PFOSA can be a significant component of PFAS contamination in soil, particularly at sites impacted by aqueous film-forming foams (AFFF). chromatographyonline.com

Air: The analysis of PFOSA in air is more complex due to its potential presence in both the gaseous and particulate phases. Active air sampling using high-volume samplers with glass-fiber filters for the particle phase and sorbents like polyurethane foam (PUF) and XAD-2 for the gaseous phase is a common collection method. eeer.orgresearchgate.net Analysis is typically performed by GC-MS or LC-MS/MS. While direct measurement of PFOSA in air is less common in the literature, studies often focus on its volatile precursors, such as N-methyl perfluorooctane (B1214571) sulfonamide (MeFOSA) and N-ethyl perfluorooctane sulfonamide (EtFOSA), which can be transported in the atmosphere and subsequently degrade to PFOSA. eeer.org

Analytical Parameters for this compound in Environmental Samples

MatrixAnalytical MethodSample PreparationDetection Limit (LOD) / Quantitation Limit (LOQ)RecoveryReference
WaterSPE-LC/MS/MSSolid-Phase Extraction (SPE)MRLs of 0.010-0.020 ng/mL94.9-115% chromatographyonline.com
Groundwater/WastewaterSPE-LC/MS/MSSolid-Phase Extraction (SPE)Not Specified100 ± 19% nih.gov
SoilLC-MS/MSPressurized Liquid Extraction (PLE), Solid-Phase Extraction (SPE)Not SpecifiedNot Specified nsf.gov

Analysis in Biological Matrices (Blood, Tissues, Urine)

Biomonitoring of PFOSA in human and animal tissues is essential for assessing exposure and understanding its toxicokinetics.

Blood, Serum, and Plasma: The analysis of PFOSA in blood and its components is well-documented. Methods typically involve protein precipitation followed by SPE and analysis by LC-MS/MS. researchgate.netnih.govjdsupra.com One method for determining PFOSA in human plasma reported a limit of quantitation of 1.0 ng/mL, with average recoveries ranging from 82.2% to 98.7%. researchgate.net Another study on whole blood using SPE and HPLC-ES-MS achieved a limit of detection in the 0.1-0.5 ng/mL range for most PFCs studied and recoveries between 64% and 112%. chromatographyonline.comjdsupra.com Isomer-specific quantification of PFOSA in fish blood has been achieved with method detection limits of 0.1-1 pg/g wet weight. nih.gov

Tissues: PFOSA has been detected in various human tissues, including the brain, liver, lung, bone, and kidney. nih.gov Analytical methods for tissues often involve solvent extraction and online purification with turbulent flow chromatography followed by LC-MS/MS. nih.gov The distribution of PFOSA varies among different tissues, highlighting the importance of tissue-specific analysis.

Urine: While PFOSA is detected in urine, its excretion is generally less efficient compared to some other PFAS. shimadzu-webapp.eu Sensitive analytical methods are required to quantify the typically low concentrations. Analysis is generally performed by LC-MS/MS following sample clean-up and pre-concentration. The detection of PFOSA in urine can serve as a non-invasive biomarker of exposure. shimadzu-webapp.eu

Analytical Parameters for this compound in Biological Matrices

MatrixAnalytical MethodSample PreparationDetection Limit (LOD) / Quantitation Limit (LOQ)RecoveryReference
Human PlasmaLC-ESI-MSSolid-Phase Extraction (SPE)LOQ: 1.0 ng/mL82.2-98.7% researchgate.net
Human Whole BloodHPLC-ES-MSSolid-Phase Extraction (SPE)LOD: 0.1-0.5 ng/mL64-112% chromatographyonline.comjdsupra.com
Fish BloodLC-MS/MSNot SpecifiedMDL: 0.1-1 pg/g wwNot Specified nih.gov
Human Tissues (Brain, Liver, Lung, Bone, Kidney)TFC-LC-MS/MSSolvent Extraction, Online PurificationNot SpecifiedNot Specified nih.gov

Analysis in Food and Consumer Products

The presence of PFOSA in food and consumer products represents a direct pathway for human exposure.

Food: The U.S. Food and Drug Administration (FDA) has developed and expanded analytical methods to include PFOSA in the monitoring of the food supply. nih.gov These methods typically involve extraction with acetonitrile, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) clean-up, and subsequent analysis by LC-MS/MS. fda.gov An LC-MS/MS method for 57 PFAS, including PFOSA, in various food matrices such as milk powder, infant formula, meat-based baby food, fish, and eggs has been developed and validated. nih.gov

Food Packaging and Consumer Products: PFOSA and other PFAS are used in food packaging materials to provide grease and water resistance. shimadzu-webapp.eu Analytical methods for detecting PFOSA in these materials often involve accelerated solvent extraction (ASE) followed by LC-MS/MS. shimadzu-webapp.eu A targeted approach for 24 PFAS in paper and board matrices reported method detection limits in the 0.1–0.5 ng/g range with apparent recovery values of 84–94%. shimadzu-webapp.eushimadzu.com PFOSA has also been analyzed in other consumer products like textiles and leather using techniques such as ion pair extraction and SPE with HPLC-MS/MS. nih.gov

Analytical Parameters for this compound in Food and Consumer Products

MatrixAnalytical MethodSample PreparationDetection Limit (LOD) / Quantitation Limit (LOQ)RecoveryReference
Food (General)LC-MS/MSAcetonitrile Extraction, QuEChERS, SPENot SpecifiedNot Specified fda.gov
Food Packaging (Paper & Board)LC-MS/MSAccelerated Solvent Extraction (ASE)MDL: 0.1-0.5 ng/g84-94% shimadzu-webapp.eushimadzu.com
Textiles/LeatherHPLC-MS/MSIon Pair Extraction, SPENot SpecifiedNot Specified nih.gov

Toxicological Profiles and Health Implications of Perfluorooctanesulfonamide

Toxicokinetics of Perfluorooctanesulfonamide and Related Compounds

The study of toxicokinetics, which encompasses the absorption, distribution, metabolism, and excretion (ADME) of a chemical, is fundamental to understanding its potential health effects. For this compound (PFOSA), a precursor to the more widely studied perfluorooctanesulfonic acid (PFOS), these processes are of particular interest due to the persistence and bioaccumulative nature of its metabolites.

This compound is readily absorbed following oral exposure. epa.gov Studies in rats have demonstrated that after a single oral dose, PFOSA can be detected in both the liver and serum, indicating its passage from the gastrointestinal tract into systemic circulation. epa.gov Once absorbed, perfluoroalkyls, the class of compounds to which PFOSA belongs, tend to distribute to protein-rich tissues, with the highest concentrations typically found in the liver, blood, and kidneys. cdc.govnih.gov In the bloodstream, these compounds bind to proteins, most notably albumin. cdc.govnih.gov

The distribution of PFOSA and its primary metabolite, PFOS, has been observed in various tissues. In rats, following oral administration of PFOSA, both the parent compound and PFOS were found in the liver and serum. epa.gov The concentration of PFOSA in the liver and serum decreased over time, with an apparent elimination half-life of approximately 5.2 days in the liver and less than 4 days in the serum. epa.gov Conversely, the concentration of PFOS in the liver increased, indicating a progressive metabolism of PFOSA to PFOS. epa.gov This accumulation of PFOS in the liver is a significant aspect of PFOSA's toxicokinetic profile. epa.gov

Elimination of perfluoroalkyls primarily occurs through urine, with a smaller fraction excreted in feces. cdc.govnih.gov These compounds can also be transferred from mother to offspring during pregnancy and lactation. cdc.gov While biliary excretion does occur, a significant portion of the excreted compounds is reabsorbed, making this a less effective elimination pathway. cdc.govnih.gov The rate of elimination is not substantially affected by the route of absorption. cdc.govnih.gov

Table 1: Distribution and Elimination Half-Life of this compound in Male Rats Following a Single Oral Dose

Tissue Analyte Concentration (Day 1) Concentration (Day 4) Concentration (Day 29) Apparent Elimination Half-Life
Liver PFOSA 7.0 ppm 3.7 ppm 0.1 ppm 5.2 days
PFOS 28.2 ppm 37.4 ppm 23.8 ppm -
Serum PFOSA 0.3 ppm 0.1 ppm Undetectable < 4 days
PFOS 8.2 ppm 8.6 ppm 4.6 ppm -

Data sourced from a toxicokinetic study in rats. epa.gov

Significant variations in the toxicokinetic parameters of perfluoroalkyl substances exist across different species, which has important implications for extrapolating data from animal studies to humans. researchgate.net For instance, the elimination half-lives of many PFAS are considerably longer in humans than in rodents. researchgate.net While comprehensive data for PFOSA across multiple species is limited, studies on its primary metabolite, PFOS, and other related compounds highlight these differences.

In rats, there are also isomer-specific differences in the toxicokinetics of PFOSA. A study examining the fate of commercial PFOSA in male Sprague-Dawley rats found that the elimination half-lives of the two major branched isomers (2.5 ± 1.0 days and 3.7 ± 1.2 days) were shorter than that of linear PFOSA (5.9 ± 4.6 days). acs.org This resulted in a depletion of the branched PFOSA isomers in blood and tissues relative to the administered dose. acs.org

Physiologically based toxicokinetic (PBTK) models are mathematical tools that simulate the ADME of chemicals in the body, providing a framework for understanding and predicting their behavior across different species and exposure scenarios. researchgate.net PBTK models have been developed for a variety of PFAS, including PFOS and PFOA, in species such as fish, rats, monkeys, and humans. researchgate.netresearchgate.net These models are valuable for assessing the impact of factors like membrane transporters on the bioaccumulation of these compounds. researchgate.net

For PFOSA specifically, PBTK models can be instrumental in predicting the rate of its biotransformation to PFOS and the subsequent distribution and accumulation of PFOS in various tissues. While a dedicated PBTK model solely for PFOSA is not extensively documented in the provided search results, the existing models for PFOS can be adapted and informed by experimental data on PFOSA's metabolism. For instance, a study in zebrafish utilized a PBTK model to understand the uptake and disposition of various organic chemicals, including this compound, highlighting its utility in developmental toxicity assessment. acs.org These models can incorporate key physiological parameters and chemical-specific data to simulate the internal dose of PFOSA and its metabolites, which is crucial for risk assessment. researchgate.net

In vitro studies using rat liver preparations have shown that PFOSA is metabolized to PFOS. epa.gov This biotransformation is believed to occur through enzymatic hydrolysis. mdpi.com While the specific enzymes responsible for the hydrolysis of FASAs to PFSAs have not been definitively identified, cytochrome P450 (CYP450) enzymes are known to be involved in the metabolism of other N-substituted perfluorooctanesulfonamides. researchgate.netmdpi.com For instance, the N-dealkylation of N-ethyl-N-(2-hydroxyethyl)this compound (N-EtFOSE) to eventually form FOSA is catalyzed by CYP450 enzymes. researchgate.net

The clearance of PFOSA from the body is primarily driven by its metabolism to PFOS. epa.gov The subsequent clearance of PFOS is very slow, leading to its accumulation in the body, particularly in the liver. epa.gov Structural evaluations have indicated that per- and polyfluorosulfonamides are more readily metabolized than other PFAS sulfonates. mdpi.com The hydrolysis of PFAS sulfonamides to the more stable sulfonic acids is a key consideration in exposure modeling. mdpi.com

Table 2: Predicted Biotransformation of this compound

Precursor Compound Primary Metabolic Pathway Primary Metabolite
This compound (PFOSA) Hydrolysis Perfluorooctane (B1214571) sulfonic acid (PFOS)

Information based on in vitro metabolism studies. mdpi.com

Mechanistic Toxicology of this compound

Understanding the molecular mechanisms by which a chemical exerts its toxic effects is crucial for predicting its potential hazards and for the development of targeted interventions. For this compound, the focus of mechanistic toxicology is on identifying the initial molecular interactions that trigger a cascade of events leading to adverse health outcomes.

A molecular initiating event (MIE) is the initial interaction between a chemical and a biological molecule or macromolecule that starts a toxicological pathway. For many per- and polyfluoroalkyl substances (PFAS), the activation of nuclear receptors is considered a key MIE. acs.org Specifically, for liver toxicity, the activation of peroxisome proliferator-activated receptor alpha (PPARα) and constitutive androstane (B1237026) receptor (CAR) has been identified as an MIE for some PFAS, leading to effects such as hepatomegaly. acs.org

While direct evidence for PFOSA's interaction with these receptors is not explicitly detailed in the provided search results, its primary and more toxic metabolite, PFOS, has been the subject of such investigations. An adverse outcome pathway (AOP) has been proposed for PFOS, which begins with PPAR activation as the MIE. researchgate.net This initial event is followed by a series of key events, including alterations in lipid metabolism, immune defense, and the endocrine system, ultimately leading to liver damage. researchgate.net

Transcriptomic studies in zebrafish have also provided insights into the potential MIEs and key event pathways for various PFAS. frontiersin.org Exposure to different PFAS, including those structurally related to PFOSA, can lead to unique changes in gene expression related to developmental toxicity. frontiersin.org While definitive modes of action for PFAS toxicity are still being established, these studies help to identify disrupted biological processes that can be linked back to potential MIEs. frontiersin.orgresearchgate.net The evolving understanding is that even with different MIEs, various chemicals can lead to similar adverse outcomes through the convergence of different toxicological pathways. epa.gov

Role of Nuclear Receptors, e.g., Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

This compound (PFOSA) has been shown to interact with and activate nuclear receptors, which are key regulators of various physiological processes, including lipid metabolism and energy homeostasis. nih.govoup.com A significant body of research has focused on the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) by PFOSA and its metabolites. oup.comresearchgate.net

Studies have demonstrated that PFOSA can activate both mouse and human PPARα. oup.comresearchgate.net This activation is significant because PPARα is a primary regulator of lipid metabolism, particularly in the liver. oup.com When activated by a ligand like PFOSA, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid uptake and oxidation. plos.org

In a COS-1 cell-based luciferase reporter trans-activation assay, both perfluorooctanesulfonate (B1231939) (PFOS), a major metabolite of PFOSA, and PFOSA itself were found to activate mouse and human PPARα. oup.comresearchgate.net Furthermore, in a rat hepatoma cell line that stably expresses PPARα, PFOSA and PFOS induced the expression of endogenous PPARα target genes, such as peroxisomal bifunctional enzyme and peroxisomal 3-ketoacyl-CoA thiolase, by approximately 10- to 20-fold. oup.comresearchgate.net This indicates a direct role of PFOSA in modulating gene expression through PPARα activation.

The interaction of PFOSA with PPARα provides a molecular basis for understanding its biological effects, particularly the observed alterations in lipid metabolism and liver function. nih.govoup.com The activation of PPARα is a key mechanism through which PFOSA and related compounds can lead to peroxisome proliferation, a response linked to hepatocarcinogenesis in rodents. oup.com While there are known species differences in PPARα function, the ability of PFOSA to activate the human form of this receptor highlights a potential area of concern for human health. nih.gov

Table 1: Activation of PPARα and Target Genes by this compound (FOSA) and its Metabolite (PFOS)

Cell Line Receptor Compound Effect Fold Activation
COS-1 Mouse PPARα PFOS Activation -
COS-1 Human PPARα PFOS Activation -
COS-1 Mouse PPARα FOSA Activation -
COS-1 Human PPARα FOSA Activation -
FAO Rat Hepatoma Endogenous PPARα PFOS Target Gene Induction ~10-20 fold
FAO Rat Hepatoma Endogenous PPARα FOSA Target Gene Induction ~10-20 fold

Data derived from studies on the trans-activation of PPARα by perfluorooctane-based chemicals. oup.comresearchgate.net

Oxidative Stress Induction and Mitochondrial Dysfunction

Exposure to this compound (PFOSA) has been linked to the induction of oxidative stress and subsequent mitochondrial dysfunction in various biological systems. uiowa.edudntb.gov.ua Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. Mitochondria, as the primary site of cellular respiration, are both a major source and a primary target of ROS.

While some studies on zebrafish larvae did not observe a direct increase in ROS levels following PFOSA exposure, they did note a concentration-dependent increase in the expression of antioxidant genes such as catalase (cat) and superoxide (B77818) dismutase 2 (sod2). mdpi.com This upregulation of antioxidant defense mechanisms suggests that the cells are actively counteracting an increase in oxidative stress induced by PFOSA. mdpi.com The presence of ROS is a key indicator of mitochondrial dysfunction. mdpi.com

Mitochondrial dysfunction is a critical factor in the progression of various cellular and tissue injuries. In the context of PFOSA toxicity, it can lead to a cascade of detrimental events. For instance, ROS can trigger apoptosis, or programmed cell death. mdpi.com Studies in zebrafish have shown that PFOSA exposure can upregulate the expression of pro-apoptotic genes like bax and cytochrome c (cycs), which are integral to the mitochondrial-mediated apoptotic pathway. mdpi.com

The disruption of mitochondrial function by chemicals like perfluorooctanoic acid (PFOA), a related compound, has been shown to involve mitochondrial membrane potential collapse, reduced ATP production, and cardiolipin (B10847521) peroxidation, all of which are indicative of severe mitochondrial damage. nih.gov Although direct evidence for PFOSA is still emerging, the observed antioxidant responses and activation of apoptotic pathways strongly suggest that mitochondrial dysfunction is a key mechanism in its toxicity. uiowa.edumdpi.com

Interference with Cellular Signaling and Gene Expression

This compound (PFOSA) can interfere with various cellular signaling pathways and alter gene expression, leading to a range of toxicological outcomes. acs.orgnih.gov This interference can occur through multiple mechanisms, including the activation of nuclear receptors and the modulation of key signaling cascades.

As discussed previously, the activation of PPARα by PFOSA is a prime example of its interference with cellular signaling. oup.comresearchgate.net This interaction directly alters the expression of a suite of genes involved in lipid metabolism and energy homeostasis. plos.org Beyond PPARα, PFOSA and other per- and polyfluoroalkyl substances (PFAS) have been shown to modulate multiple metabolic pathways. nih.gov

In zebrafish, PFOSA exposure has been demonstrated to inhibit the expression of genes crucial for cardiac development. acs.org This suggests an interference with the signaling pathways that govern organogenesis. Furthermore, PFOSA has been found to activate the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism and development. acs.org The activation of AHR by PFOSA was linked to cardiotoxicity in zebrafish, highlighting a specific signaling pathway through which this compound exerts its adverse effects. acs.org

Studies in primary human hepatocytes have shown that various PFAS, including those structurally related to PFOSA, can induce significant changes in the expression of genes involved in lipogenesis and drug metabolism. nih.gov For example, the expression of genes like Cytochrome P450 2B6 (CYP2B6) and Sulfotransferase 2A1 (SULT2A1) were highly induced by some PFAS. nih.gov This demonstrates that these compounds can broadly impact cellular function by altering the expression of genes that are critical for both metabolic processes and the detoxification of foreign substances. nih.gov The ability of PFOSA to modulate these fundamental cellular processes underscores its potential to cause widespread systemic toxicity.

Systemic and Organ-Specific Toxicity of this compound

Hepatotoxicity and Hepatic Metabolism Dysregulation

The liver is a primary target organ for the toxicity of this compound (PFOSA). nih.govresearchgate.net Exposure to PFOSA has been shown to cause significant hepatotoxicity, characterized by both structural and functional damage to the liver. nih.govresearchgate.net

Studies using zebrafish as a model organism have demonstrated that PFOSA exposure can lead to significant alterations in liver-specific protein levels, an increase in the number of immune cells in the liver, and pathological structural damage. nih.gov In fact, comparative studies have indicated that PFOSA may have a greater hepatotoxic effect than its more well-known metabolite, perfluorooctane sulfonate (PFOS). nih.gov This suggests that the precursor compound itself poses a significant risk to liver health.

The mechanisms underlying PFOSA-induced hepatotoxicity are multifaceted and involve the dysregulation of hepatic metabolism. researchgate.net As previously noted, PFOSA activates PPARα, a key regulator of lipid metabolism in the liver. oup.comresearchgate.net This activation can lead to a state of peroxisome proliferation, which in rodents is associated with an increased risk of liver tumors. oup.com

Table 2: Observed Hepatotoxic Effects of this compound (PFOSA)

Model Organism Observed Effects Reference
Zebrafish (Danio rerio) Altered liver-specific protein levels nih.gov
Zebrafish (Danio rerio) Increased immune cell numbers in the liver nih.gov
Zebrafish (Danio rerio) Pathological structural damage to the liver nih.gov
Zebrafish (Danio rerio) Disruption of lipid transport researchgate.net
Atlantic Salmon (Salmo salar) Hepatocytes Altered expression of genes involved in lipid homeostasis plos.org

This table summarizes key research findings on the hepatotoxic effects of PFOSA.

Nephrotoxicity and Renal Function Alterations

The kidneys are another significant target for the toxic effects of this compound (PFOSA) and related per- and polyfluoroalkyl substances (PFAS). nih.govnih.gov These compounds are known to accumulate in the kidneys, and exposure has been associated with alterations in renal function and potential nephrotoxicity. nih.govresearchgate.net

While much of the research has focused on perfluorooctane sulfonate (PFOS), the findings have important implications for its precursor, PFOSA. nih.gov Studies have shown that exposure to PFOS can lead to kidney hypertrophy, microvascular pathology, and abnormal tissue proliferation in rats. nih.gov In humans, elevated serum levels of some PFAS have been linked to a lower estimated glomerular filtration rate (eGFR), a key indicator of kidney function, and an increased risk of chronic kidney disease. nih.govfrontiersin.org

A longitudinal study investigating the relationship between various PFAS and kidney function observed an inverse relationship between PFOSA and eGFR. nih.govresearchgate.net This suggests that higher levels of PFOSA in the body may be associated with a decline in the kidneys' ability to filter waste from the blood. nih.govresearchgate.net

The mechanisms underlying the nephrotoxicity of PFAS are thought to involve the modulation of pathways such as those regulated by peroxisome proliferator-activated receptors (PPARs) and the induction of oxidative stress. nih.gov The accumulation of these chemicals in the kidneys, coupled with their ability to interfere with cellular processes, can lead to chronic kidney injury. nih.govmdpi.com The consistent association between PFAS exposure and altered kidney function across multiple studies underscores the potential for PFOSA to contribute to renal disease. nih.govresearchgate.netfrontiersin.org

Immunotoxicity and Immune System Modulation

Exposure to this compound (PFOSA) and other per- and polyfluoroalkyl substances (PFAS) has been linked to immunotoxicity and modulation of the immune system. nih.govnih.govnist.gov The immune system is a complex network of cells and organs that protect the body from infection and disease, and its disruption can have widespread health consequences.

While much of the research on the immunotoxicity of PFAS has focused on perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), the findings are relevant to PFOSA as a precursor to PFOS. nih.gov Both PFOA and PFOS have been classified as presumed immune hazards to humans based on strong evidence from animal studies showing suppression of the antibody response and moderate evidence from human studies. nih.gov

The mechanisms by which PFAS, including by extension PFOSA, can modulate the immune system are diverse. nih.gov They include the modulation of cell signaling pathways and nuclear receptors like PPARs and NF-κB, alteration of calcium signaling in immune cells, changes in immune cell populations, induction of oxidative stress, and impacts on fatty acid metabolism, which can secondarily affect immune function. nih.gov

In zebrafish, exposure to PFOSA has been shown to increase the number of immune cells in the liver, suggesting an inflammatory response. nih.gov The timing of exposure to these compounds is critical, as the developing immune system is particularly vulnerable to toxic insults. nih.gov The collective evidence indicates that various PFAS can affect multiple aspects of the immune system, leading to both immunosuppression and immunoenhancement, depending on the specific compound and context. nih.govnih.gov

Neurotoxicity and Behavioral Effects

Exposure to PFOSA has been linked to neurotoxic effects and behavioral changes in animal studies. Research on zebrafish larvae, a common model organism in toxicological studies, has revealed that PFOSA can induce hypoactivity, suggesting potential neurotoxicity or motor deficits. nih.gov Specifically, larval fish treated with high concentrations of PFOSA showed reduced locomotor activity. nih.govdntb.gov.ua

Studies on other PFAS, such as PFOS and PFOA, have also demonstrated their ability to cross the blood-brain barrier and exert neurotoxic effects, including the disruption of neurotransmission. frontiersin.orgpreprints.org While the specific neurotoxic mechanisms of PFOSA are still under investigation, the available evidence from animal models points to its potential to adversely affect the developing nervous system and behavior. nih.govmdpi.com

Table 1: Neurotoxicity-Related Gene Expression Changes in Zebrafish Larvae Exposed to PFOSA

GeneFunctionObserved Effect
acheAcetylcholinesteraseIncreased expression
elavl3RNA binding protein, neurogenesisIncreased expression
gap43Growth-associated proteinIncreased expression
syn2aSynapsin IIIncreased expression
tubb3Tubulin beta 3 class IIIIncreased expression

Data sourced from studies on larval zebrafish exposed to PFOSA. nih.govnih.gov

Endocrine Disruption and Hormonal Balance

This compound is considered an endocrine-disrupting chemical (EDC), meaning it can interfere with the body's hormonal system. nih.gov EDCs can mimic or block hormones and disrupt the normal functioning of the endocrine system, even at low doses. nih.gov PFAS, including PFOSA, have been shown to interfere with various components of the endocrine system, potentially modulating the synthesis and secretion of hormones. nih.gov

Research indicates that PFAS can interact with nuclear receptors such as estrogen receptors (ERs), androgen receptors (ARs), and thyroid hormone receptors (TRs), leading to altered steroidogenesis. nih.gov While much of the research has focused on PFOS and PFOA, the broader class of PFAS, including precursors like PFOSA, is recognized for its endocrine-disrupting potential. nih.gov

Studies in various animal models have demonstrated the impact of PFAS on hormonal balance. For instance, exposure to certain PFAS has been associated with alterations in thyroid hormone levels. frontiersin.org In some wildlife, such as Arctic seabirds, positive associations have been found between PFAS concentrations and thyroid hormones. oup.com The disruption of hormonal homeostasis by PFAS is a significant concern due to the critical role hormones play in regulating a wide range of physiological processes. nih.govnih.gov

Reproductive and Developmental Outcomes

The endocrine-disrupting properties of PFOSA and other PFAS have significant implications for reproductive and developmental health. nih.gov Exposure to these chemicals has been linked to a variety of adverse outcomes in both animal and human studies.

In animal studies, developmental exposure to PFOSA has been identified as a significant concern. Research using zebrafish embryos revealed that PFOSA was a potent developmental toxicant, leading to increased mortality and developmental abnormalities. escholarship.orgbohrium.com Early exposure to PFOSA was found to adversely affect embryogenesis, potentially leading to altered lipid transport and liver development. escholarship.org Furthermore, exposure to certain PFAS at environmentally relevant concentrations has been shown to increase mortality rates in fish. researchgate.net

Developmental exposure to PFAS in animal models has also been associated with:

Skeletal abnormalities researchgate.net

Defects in the swim bladder, body axis, and pigmentation researchgate.net

Yolk sac and pericardial edemas researchgate.net

In humans, exposure to PFAS has been linked to reproductive issues such as decreased fertility. epa.gov Some studies have also suggested a correlation between PFAS exposure and an increased risk of high blood pressure in pregnant women. epa.gov Developmental effects in children, including low birth weight and accelerated puberty, have also been associated with PFAS exposure. epa.gov

Ecotoxicological Investigations of Perfluorooctanesulfonamide

Impact on Aquatic Ecosystems and Organisms

PFOSA is recognized for its persistence and potential for detrimental effects on aquatic wildlife. mdpi.com It is found in aquatic environments and can accumulate in the tissues of aquatic organisms. mdpi.comresearchgate.net

Acute and Chronic Effects on Fish Species, e.g., Zebrafish (Danio rerio)

Studies on zebrafish (Danio rerio) have provided significant insights into the acute and chronic effects of PFOSA. Exposure to PFOSA has been shown to decrease the survival rate of zebrafish embryos and larvae, with one study noting a 10% decline in survival at a concentration of 1 µg/L. mdpi.comresearchgate.net However, the same study found no significant effect on the hatch rate at concentrations up to 10 µg/L. mdpi.comresearchgate.net In contrast, another study observed 100% mortality in zebrafish embryos exposed to higher concentrations of 0.78–50 µM (389–24,900 µg/L) within 72 hours post-fertilization. mdpi.com

Sub-lethal effects are also prominent. PFOSA exposure can lead to developmental delays and morphological abnormalities. nih.govmdpi.com For instance, embryos exposed to PFOSA have exhibited delays in epiboly, a critical stage of embryonic development. nih.govmdpi.com Observed deformities, although infrequent at lower concentrations, include caudal tail malformations. mdpi.comresearchgate.net Higher concentrations have been associated with more significant deformities. mdpi.com Furthermore, PFOSA has been shown to induce oxidative stress and apoptosis-related gene expression in larval fish at high concentrations. mdpi.comresearchgate.net

Interactive Data Table: Acute and Chronic Effects of PFOSA on Zebrafish

Endpoint Concentration Duration Observed Effect Reference
Survival1 µg/L7 days~10% decrease in survival mdpi.comresearchgate.net
Hatch RateUp to 10 µg/LNot specifiedNo significant effect mdpi.comresearchgate.net
Mortality0.78–50 µM72 hpf100% mortality mdpi.com
DevelopmentNot specified24 hpf>12-hour delay in development nih.gov
Gene ExpressionHigh concentrationsNot specifiedInduction of oxidative stress and apoptosis genes mdpi.comresearchgate.net
Behavior100 µg/LNot specifiedReduced activity in larval fish mdpi.com

Cardiotoxicity and Developmental Abnormalities in Aquatic Biota

A significant area of concern regarding PFOSA's impact on aquatic organisms is its cardiotoxicity. acs.orgresearchgate.net Exposure to PFOSA at concentrations ranging from 0.1 to 100 µg/L has been demonstrated to induce cardiac issues in zebrafish. mdpi.comacs.orgsdu.dk These effects include abnormal heart morphology, reduced heart rate, and decreased cardiac output. acs.orgresearchgate.netsdu.dk Specifically, PFOSA exposure has been linked to an increase in the distance between the sinus venosus and bulbus arteriosus at concentrations of 10 and 100 µg/L. mdpi.com The mechanism behind this cardiotoxicity is believed to involve the activation of the aryl hydrocarbon receptor (AHR). acs.orgsdu.dk

Developmental abnormalities are another critical consequence of PFOSA exposure in aquatic life. nih.gov Studies have ranked PFOSA as a potent developmental toxicant among various per- and polyfluoroalkyl substances (PFAS). mdpi.com Exposure can lead to a range of malformations, including pericardial and yolk sac edema, as well as brain and eye malformations. mdpi.com These developmental issues are often concentration-dependent. mdpi.com

Interactive Data Table: Cardiotoxicity and Developmental Abnormalities Induced by PFOSA in Zebrafish

Effect Concentration Key Finding Reference
Cardiotoxicity0.1, 1, 10, or 100 μg/LAbnormal cardiac morphology, reduced heart rate, decreased cardiac output acs.orgresearchgate.netsdu.dk
Cardiotoxicity10 and 100 µg/LIncreased sinus venosus and bulbus arteriosus distances mdpi.com
Developmental Toxicity0.015–100 µMPericardial and yolk sac edema, brain and eye malformation mdpi.com
Developmental ToxicityNot specifiedRanked as the most potent developmental toxicant among 38 PFASs screened nih.gov

Effects on Terrestrial Fauna and Flora

Information regarding the specific effects of perfluorooctanesulfonamide on terrestrial fauna and flora is less abundant compared to aquatic ecosystems. However, the broader class of PFAS, to which PFOSA belongs, is known to impact terrestrial environments. For terrestrial animals, the primary routes of exposure are through the ingestion of contaminated soil, drinking contaminated water, and dietary intake. environment.govt.nz Studies on birds and other wildlife have shown that PFAS can accumulate in their bodies. environment.govt.nz For instance, research on the pollinator Bombus terrestris (bumblebee) demonstrated that oral exposure to PFOS, a related compound, led to high mortality and detrimental reproductive effects. nih.gov

Regarding terrestrial plants, PFAS uptake is generally low. environment.govt.nz Long-chain PFAS like PFOS tend to remain in the roots, while shorter-chain compounds can be transported to the above-ground parts of the plant. environment.govt.nz Significant toxic effects on plants are generally not expected at concentrations below 50 mg/kg. environment.govt.nz One study found that while PFOS had minimal effects on the germination of several plant species, it did inhibit root elongation at high concentrations. environment.govt.nz The use of sulfluramid-based ant baits, which can degrade to PFOS, indicates a potential pathway for PFOSA and related compounds to enter and affect terrestrial ecosystems. nih.gov

Comparative Ecotoxicological Assessments with Other Per- and Polyfluoroalkyl Substances

Comparative studies have highlighted the significant toxicity of PFOSA relative to other PFAS compounds. In a screening of 38 different PFASs, PFOSA was identified as the most potent developmental toxicant in zebrafish. nih.gov

Research comparing the hepatotoxic (liver-damaging) effects of PFOSA and its degradation product, PFOS, in early life stage zebrafish revealed that PFOSA induced a greater hepatotoxic response. usgs.gov This suggests that the adverse impacts of PFOSA may be more severe than those of PFOS. usgs.gov Another study investigating the immunotoxicity of PFOSA and PFOS in zebrafish concluded that the harmful effects of PFOSA on the immune system are primarily due to its own toxicity rather than that of its metabolite, PFOS. researchgate.netnih.gov

Furthermore, when assessing the potential for biological effects of various PFAS in streams, sulfonated compounds, including PFOS and its precursors like PFOSA, were found to have a high potential for causing adverse effects. mdpi.comoup.com The consistent finding across multiple studies is that PFOSA often exhibits stronger toxic responses compared to other perfluorinated compounds. researchgate.netnih.gov

Remediation and Treatment Technologies for Perfluorooctanesulfonamide Contamination

Separation and Concentration Technologies

Separation and concentration technologies are crucial first steps in managing PFOSA contamination. These methods aim to remove the compound from large volumes of water and concentrate it into a smaller, more manageable volume for subsequent destruction.

Adsorption Using Granular Activated Carbon (GAC) and Novel Adsorbents

Adsorption is a widely used technology for the removal of per- and polyfluoroalkyl substances (PFAS), including PFOSA, from water. This process involves the accumulation of PFAS molecules onto the surface of a solid adsorbent material.

Granular Activated Carbon (GAC): GAC is a common and partially demonstrated technology for removing PFAS from water. squarespace.com It has been used in pump-and-treat systems to control the migration of PFAS-contaminated groundwater. clu-in.org The effectiveness of GAC depends on the specific type of PFAS, with longer-chain compounds like PFOS generally showing better adsorption than shorter-chain compounds. dtic.mil However, the presence of other organic co-contaminants can reduce the efficacy of GAC. squarespace.com Research has shown that powdered activated carbon (PAC) can have a higher adsorption capacity for PFOS and PFOA compared to GAC due to its larger surface area. mdpi.comnih.gov

Novel Adsorbents: Research is ongoing to develop new adsorbent materials with improved performance for PFAS removal, particularly for shorter-chain compounds. dtic.mil These novel adsorbents include:

Biochar: Derived from the pyrolysis of biomass, biochar has shown potential for adsorbing PFAS. squarespace.com

Modified Organoclay-based Media: Chemical modifications to these materials are being investigated to enhance their effectiveness. nih.gov

Cyclodextrin-based Adsorbents: These are being developed to have a higher adsorption capacity for PFAS. nih.gov

Mesoporous Organosilica Adsorbents: These materials offer a high surface area for adsorption. nih.gov

Protein-based Sorbents: These are being explored as another novel adsorbent option. nih.gov

Hybrid Anion-Exchange (HAIX) Resins, Metal Oxide-Biochar Composites, and Multi-PFAS Templated Molecularly Imprinted Polymers on GAC (mMIP@GAC): These materials are being developed to enhance the capacity and selectivity for ultrashort- and short-chain PFAS. serdp-estcp.mil

The primary mechanisms for PFAS adsorption include electrostatic interactions between the charged functional head of the PFAS molecule and the adsorbent surface, as well as hydrophobic interactions between the fluorinated tail and the adsorbent. mdpi.commdpi.com

Interactive Data Table: Comparison of Adsorbent Performance for PFAS Removal

AdsorbentPFAS Removal EfficiencyKey FindingsCitations
Granular Activated Carbon (GAC) Effective for long-chain PFAS, less so for short-chain.Performance reduced by organic co-contaminants. squarespace.comdtic.mil
Powdered Activated Carbon (PAC) Higher adsorption capacity than GAC for PFOS and PFOA.Requires advanced filtration systems. mdpi.comnih.gov
Biochar Potentially viable for PFAS treatment.More research is needed for full-scale application. squarespace.com
Anion Exchange Resins Outperforms GAC, especially for short-chain PFAS.Dual removal mechanism (electrostatic and hydrophobic). mdpi.comdupont.com

Ion Exchange Resins and Membrane Filtration (Reverse Osmosis, Nanofiltration)

Ion Exchange (IX) Resins: Anion exchange resins are highly effective for removing PFAS, often outperforming GAC, particularly for short-chain compounds. mdpi.comresearchgate.net These resins utilize both electrostatic and hydrophobic interactions to bind PFAS molecules. dupont.com The polymer matrix and porosity of the resin are important characteristics affecting its performance. nih.gov For example, polyacrylic resins have shown faster sorption and higher capacity for PFOS than polystyrene resins. nih.gov IX systems can be used in treatment trains, where the resin removes PFAS from contaminated water, and the concentrated waste stream is then treated by a destruction technology like electrochemical oxidation. clu-in.org

Membrane Filtration:

Reverse Osmosis (RO) and Nanofiltration (NF): These high-pressure membrane processes can effectively remove a broad spectrum of contaminants, including PFAS. dupont.comresearchgate.net They work by separating contaminants from the water, concentrating them in a reject stream. dupont.com NF has demonstrated high removal rates for many PFAS, though lower rejection was observed for perfluorooctane (B1214571) sulfonamide (FOSA) at around 90%. squarespace.com Combining NF with GAC or IX resins can be an efficient treatment strategy, with the membrane concentrating the PFAS before they are passed through the adsorbent material. slu.se

Foam Fractionation and Surfactant-Enhanced Removal

Foam fractionation is a separation technique that exploits the surfactant properties of PFAS molecules. w-program.nuslu.se Air bubbles are introduced into the contaminated water, and the hydrophobic PFAS molecules accumulate at the air-water interface. w-program.nu This creates a PFAS-enriched foam at the surface, which can be collected and treated separately, leaving the bulk water with a lower PFAS concentration. w-program.nuslu.se

This method is particularly effective for long-chain PFAS, with removal efficiencies often exceeding 95%. w-program.nuslu.se However, it is less effective for short-chain PFAS due to their lower surface activity. slu.senih.gov To improve the removal of short-chain PFAS, surfactants can be added as co-foaming agents. nih.govnih.gov Cationic surfactants, such as cetyltrimethylammonium chloride (CTAC), have been shown to significantly enhance the removal of short-chain PFAS by forming ion pairs with them, which increases their surface activity. nih.gov Researchers are also investigating the use of lower-toxicity, biodegradable co-foaming agents, such as a zwitterionic surfactant derived from shea butter. nih.gov

Destruction and Degradation Technologies

Once concentrated, the PFOSA must be destroyed or degraded into less harmful substances. This section explores technologies capable of breaking the strong chemical bonds characteristic of PFAS compounds.

Advanced Oxidation Processes (AOPs), e.g., Electrochemical Oxidation

Advanced Oxidation Processes (AOPs) are a group of technologies that utilize highly reactive species, such as hydroxyl radicals, to degrade organic pollutants. mdpi.comresearchgate.net While traditional AOPs have shown limited effectiveness against the stable carbon-fluorine bond in PFAS, some methods have shown promise. researchgate.net

Electrochemical Oxidation (EO): EO is an emerging and promising technology for the destruction of PFAS. clu-in.orgmdpi.com It involves the use of an electric current to drive oxidation reactions at the surface of an anode. dtic.mil Boron-doped diamond (BDD) electrodes are often used due to their high reactivity. acs.org EO can degrade a wide range of PFAS, including PFOSA, and can be coupled with separation technologies like ion exchange or foam fractionation in a treatment train. clu-in.orgacs.org Studies have shown that EO can achieve over 99% removal of total perfluoroalkyl acids (PFAAs) from concentrated waste streams. mdpi.com The degradation mechanism is believed to involve a direct electron transfer from the PFAS molecule to the anode, which is the rate-limiting step. acs.org

Thermal Degradation and Pyrolysis

Thermal treatment methods use high temperatures to break down PFAS compounds.

Pyrolysis: This process involves heating the contaminated material in the absence of oxygen. mdpi.com Studies have shown that pyrolysis at temperatures of 500°C or higher can effectively decompose various PFAS, including PFOSA, in soil and biosolids. mdpi.comacs.org At 500°C for 30 minutes, a near-complete decomposition of many PFAS has been observed. acs.org Pyrolysis in an inert atmosphere may also prevent the formation of harmful byproducts like dioxins and furans. acs.org

Thermal Degradation on Adsorbents: When PFAS-laden adsorbents like GAC are heated, the PFAS can be degraded. acs.org Research has shown that perfluoroalkyl ether carboxylic acids (PFECAs) are more prone to thermal degradation than their perfluoroalkyl carboxylic acid (PFCA) counterparts. acs.org The temperature and duration of heating are critical factors, with higher temperatures leading to faster and more complete degradation. acs.org

Interactive Data Table: Overview of Destruction and Degradation Technologies

TechnologyMechanismKey FindingsCitations
Electrochemical Oxidation (EO) Anodic oxidation using electrodes like BDD.>99% removal of PFAAs from concentrates. mdpi.comacs.org
Pyrolysis High-temperature decomposition in an oxygen-free environment.Near-complete decomposition of PFAS at ≥500°C. mdpi.comacs.org
Thermal Degradation on GAC Heating of PFAS-laden adsorbent material.Effective at moderate temperatures (400-500°C). acs.orgacs.org

Mechanochemical Degradation

Mechanochemical degradation (MCD) is a non-thermal destruction technology that utilizes mechanical energy, typically through high-energy ball milling, to induce chemical reactions. researchgate.netepa.gov This process has demonstrated effectiveness in breaking down the robust chemical structure of per- and polyfluoroalkyl substances (PFAS), including FOSA. rsc.org The treatment involves milling the contaminated material (such as soil or concentrated waste) with co-grinding reagents, which facilitates the decomposition of the PFAS molecules. researchgate.net

Potassium hydroxide (B78521) (KOH) has been identified as a highly effective co-reagent in the mechanochemical destruction of PFAS. researchgate.netjimdo.com The process initiates with an attack on the functional group of the PFAS molecule, followed by defluorination and mineralization. researchgate.net For sulfonated PFAS, the final products can include harmless inorganic salts like potassium fluoride (B91410) (KF) and potassium sulfate (B86663) (K₂SO₄). researchgate.netresearchgate.net Studies have shown that mechanochemical treatment can achieve nearly complete destruction of both PFOS and its parent compounds. researchgate.net

Another promising approach involves the use of boron nitride (BN) as a piezoelectric catalyst in ball milling. acs.org This solvent-free method has been shown to completely destroy PFOS and perfluorooctanoic acid (PFOA) within two hours of treatment, achieving near-quantitative defluorination. acs.org The mechanism involves a combination of piezo-electrochemical oxidation of the PFAS and fluorination of the boron nitride. acs.org

Research on AFFF-impacted soil demonstrated that mechanochemical milling could completely eliminate perfluorooctanesulfonamide (PFOSA), a known precursor to PFOS, within 360 minutes. rsc.org The general kinetic progression for most PFAS, including FASA (perfluoroalkane sulfonamide) compounds like PFOSA, showed degradation-only reactions after an initial period where concentrations might briefly increase due to the breakdown of other, larger precursor compounds. rsc.org

Table 1: Research Findings on Mechanochemical Degradation of this compound and Related Compounds

Technology Co-reagent Target Compound(s) Key Findings Reference(s)
Ball Milling Potassium Hydroxide (KOH) PFOS, PFOA Nearly complete destruction achieved. Degradation is initiated at the sulfonate group. Final products include KF and K₂SO₄. researchgate.net
Ball Milling Potassium Hydroxide (KOH) Anionic PFAS Degradation of both carboxylated and sulfonated PFAS within 24 hours. Optimal KOH:PFAS mass ratio was ~20:1. jimdo.comresearchgate.net
Ball Milling Boron Nitride (BN) PFOS, PFOA, PFAS in sediment Complete destruction of pure PFOS/PFOA in 2 hours. ~80% destruction of 21 targeted PFAS in sediment after 6 hours. acs.org
Ball Milling Not specified PFAS in AFFF-impacted soil This compound (PFOSA) was completely eliminated within 360 minutes of milling time. rsc.org

Bioremediation Limitations and Potential for Precursor Transformation

Bioremediation, which uses microorganisms to break down contaminants, faces significant hurdles when applied to FOSA and other PFAS. The primary limitation is the extreme recalcitrance of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry. unusa.ac.id While microorganisms have not been shown to mineralize persistent PFAS like PFOS, they can transform certain precursor compounds, including FOSA. rsc.org

Studies have demonstrated that indigenous microorganisms in soil and groundwater can biotransform FOSA into PFOS under aerobic conditions. auburn.eduacs.org This transformation, however, is not a complete degradation but rather a conversion to a more stable end-product. The process is often slow, with half-lives for FOSA reported to be between 203 and 335 days in soil microcosms. auburn.eduacs.org The molar yield of PFOS from FOSA biotransformation has been observed to be in the range of 21.6% to 29.5%. acs.org Similarly, the biotransformation of N-ethyl perfluorooctane sulfonamide (N-EtFOSA) under aerobic conditions showed a rapid half-life of 0.51 days, yielding 85.1 mol% of PFOS after 91 days. nih.gov This biotransformation was not observed under anoxic or anaerobic conditions, indicating a dependency on dissolved oxygen. nih.gov

The key limitations of bioremediation for PFAS include:

Recalcitrance: The strength of the C-F bond makes PFAS highly resistant to microbial degradation. unusa.ac.idnih.gov

Incomplete Degradation: Instead of mineralization, bioremediation often results in the transformation of precursors into other persistent PFAS, such as the conversion of FOSA to PFOS. rsc.orgauburn.eduacs.org This can increase the concentration of regulated terminal compounds at a contaminated site.

Slow Reaction Rates: The biological transformation processes are typically very slow, limiting the practicality for large-scale remediation. unl.pt

Toxicity: The byproducts of degradation, such as fluoride ions, can be toxic to the microbial communities responsible for the remediation. nih.gov

Specificity: Biological processes are often highly specific, requiring particular microbial populations and specific environmental conditions (e.g., presence of oxygen) to be effective. nih.govicontrolpollution.com

Recent research has begun to link specific microbial processes, such as nitrification, to the biotransformation of sulfonamide precursors. nih.gov This suggests that understanding and potentially stimulating specific microbial communities could be a path forward, though the fundamental limitations remain. unl.ptnih.gov

Table 2: Studies on the Biotransformation of this compound and its Derivatives

Precursor Compound Condition Half-Life Transformation Product Molar Yield (%) Reference(s)
Perfluorooctane sulfonamide (FOSA) Aerobic soil 203.0 - 335.1 days PFOS 21.6 - 29.5 auburn.eduacs.org
N-ethyl perfluorooctane sulfonamide (N-EtFOSA) Aerobic 0.51 days PFOS 85.1 (after 91 days) nih.gov
N-ethyl perfluorooctane sulfonamide (N-EtFOSA) Anaerobic/Anoxic No biotransformation observed N/A N/A nih.gov
C6 Sulfonamido Precursors (e.g., FHxSA, PFHxSAm) Microcosms (groundwater/surface water interface) Slow biotransformation (1–100 pM day⁻¹) PFHxS Not specified nih.gov

Integrated Treatment Train Approaches

Given that no single technology can efficiently and cost-effectively address the complexities of PFAS contamination, integrated treatment train approaches are becoming essential. serdp-estcp.milresearchgate.net These strategies combine multiple remediation technologies in sequence to optimize the removal and destruction of a wide range of PFAS, including precursors like FOSA, from contaminated media such as water. researchgate.netmdpi.com

A common treatment train model is the "concentrate-and-destroy" approach. slu.se This involves:

A separation and concentration step that uses technologies like ion exchange (IX) resins or granular activated carbon (GAC) to remove PFAS from large volumes of water and concentrate them into a smaller, more manageable volume. serdp-estcp.milmdpi.com

A destruction step that applies an energy-intensive technology to the concentrated waste stream to break down the PFAS molecules. serdp-estcp.milslu.se

Examples of integrated treatment trains include:

Ion Exchange and Plasma Treatment: IX resins effectively capture PFAS from groundwater. The resins can then be regenerated, and the resulting highly concentrated regenerant solution is treated with a destruction technology like plasma, which can break the C-F bonds. serdp-estcp.mil

GAC and Activated Persulfate Oxidation: GAC is used to adsorb PFAS from water. The spent GAC can then be treated with activated persulfate to degrade the adsorbed compounds. mdpi.com However, studies have shown that PFOS can be resistant to this oxidation process even at high oxidant doses. mdpi.com

Nanofiltration and Electrochemical Oxidation: Nanofiltration can separate and concentrate PFAS, with the resulting concentrate being treated by electrochemical oxidation, a promising destruction technology. researchgate.netslu.se

These integrated approaches aim to manage the challenges of treating large volumes of contaminated water, address both precursor and terminal PFAS compounds, and ultimately achieve on-site destruction, which minimizes liability associated with the disposal of PFAS-laden waste. serdp-estcp.mil

Challenges and Future Directions in this compound Remediation

The remediation of FOSA is intrinsically linked to the broader challenges of treating all PFAS. Significant hurdles remain for the development and implementation of effective and sustainable technologies. researchgate.netontosight.ai

Key Challenges:

Chemical Persistence: The stability of the C-F bond makes PFAS, including FOSA and its ultimate degradation product PFOS, resistant to most conventional treatment methods. unusa.ac.idresearchgate.net

Co-contaminants: Contaminated sites often contain complex mixtures of chemicals. The presence of other organic and inorganic compounds can interfere with the effectiveness of remediation technologies, for example by clogging sorbent media. mdpi.comacs.org

Cost and Energy: Effective destruction technologies are often energy-intensive and costly, which can be a significant barrier to their large-scale implementation. researchgate.netmdpi.com

Precursor Transformation: As noted, some treatments may only transform precursors like FOSA into terminal PFAAs (perfluoroalkyl acids) like PFOS, rather than mineralizing them. rsc.org This highlights the need for technologies that can achieve complete destruction.

Waste Disposal: Separation technologies like GAC and IX produce PFAS-laden solid waste that requires further treatment or secure disposal, presenting a long-term liability. mdpi.comitrcweb.org

Future Directions:

Advanced Destruction Technologies: Research continues to focus on optimizing and scaling up destructive technologies like mechanochemical degradation, plasma treatment, electrochemical oxidation, and supercritical water oxidation to make them more energy-efficient and cost-effective. researchgate.netslu.se

Understanding Transformation Pathways: Further research is needed to fully understand the biotic and abiotic transformation pathways of FOSA and other precursors. rsc.org This knowledge is critical for predicting the fate of these compounds in the environment and for developing remediation strategies that prevent the formation of more harmful terminal products. nih.gov

Integrated Systems: The future of PFAS remediation lies in the continued development and refinement of integrated treatment train approaches. serdp-estcp.milresearchgate.net Optimizing the combination of separation and destruction technologies will be crucial for creating effective, on-site solutions that can address the full spectrum of PFAS contamination. serdp-estcp.mil

Future Research Directions and Knowledge Gaps for Perfluorooctanesulfonamide

Comprehensive Toxicological Characterization of Perfluorooctanesulfonamide

A critical area of future research is the thorough toxicological assessment of this compound. While some data exists, a deeper understanding of its long-term effects at low doses and the specific mechanisms driving its toxicity is needed to fully characterize its risk to human health and the environment.

Much of the existing toxicological data for per- and polyfluoroalkyl substances (PFAS) focuses on legacy compounds like PFOS and perfluorooctanoic acid (PFOA). nih.gov There is a pressing need for long-term and low-dose exposure studies specifically on this compound to understand its potential for chronic toxicity. nih.gov Epidemiological studies have associated exposure to certain PFAS with a range of health issues, including altered immune and thyroid function, liver disease, and adverse reproductive outcomes. nih.gov However, the specific contributions of precursor compounds like PFOSA to these health effects are not well understood.

Future research should focus on the following:

Chronic Exposure Studies: Investigating the effects of prolonged exposure to low, environmentally relevant concentrations of this compound in various biological systems.

Developmental and Reproductive Toxicity: Assessing the impact of this compound exposure on developmental processes and reproductive health, as has been done for other PFAS. frontiersin.org

Mixture Toxicity: Evaluating the toxicological effects of this compound in combination with other PFAS, as human and environmental exposures typically involve complex mixtures. nih.govmdpi.com

Table 1: Key Research Questions for Long-term and Low-Dose Exposure Studies of this compound

Research QuestionRationale
What are the health effects of chronic, low-level exposure to this compound?To understand the potential for adverse health outcomes from long-term environmental exposure.
Does this compound have developmental or reproductive toxicity?To assess the risks to sensitive populations, including pregnant women and children.
How does co-exposure to this compound and other PFAS affect toxicity?To better reflect real-world exposure scenarios and understand potential synergistic effects.
What are the toxicokinetics of this compound, including its bioaccumulation potential?To determine how the compound is absorbed, distributed, metabolized, and excreted in the body. mdpi.com

Mechanistic Studies on Specific Adverse Outcomes

Understanding the molecular mechanisms by which this compound exerts its potential toxic effects is crucial for risk assessment and the development of potential therapeutic or preventative strategies. For PFOS, research has pointed to mechanisms such as oxidative stress and disruption of hepatic metabolism. mdpi.comnih.gov Similar in-depth investigations are required for this compound.

Key areas for mechanistic research include:

Cellular and Molecular Pathways: Identifying the specific cellular and molecular targets of this compound and the signaling pathways it may disrupt.

Biotransformation: Elucidating the metabolic pathways of this compound in different organisms to understand its conversion to PFOS and other metabolites. researchgate.net

Endocrine Disruption: Investigating the potential for this compound to interfere with hormone systems, a known effect of some PFAS compounds. nih.gov

Hepatotoxicity: Given that the liver is a primary target for PFOS, studies are needed to determine if and how this compound impacts liver function. mdpi.comnih.gov

Advanced Environmental Monitoring and Analytical Techniques

The ability to accurately detect and quantify this compound and its transformation products in various environmental matrices is fundamental to assessing exposure and risk. Future research should focus on developing more sophisticated and practical analytical methods.

Non-targeted analysis (NTA) is a powerful tool for identifying previously unknown chemicals in environmental and biological samples. mdpi.comsetac.org This approach is particularly valuable for PFAS research due to the large number of these compounds and their potential to transform into other substances in the environment and in living organisms. setac.orgnih.gov

Future research in this area should aim to:

Identify Transformation Products: Utilize high-resolution mass spectrometry and other NTA techniques to identify novel metabolites and degradation products of this compound. mdpi.comresearchgate.net

Develop Analytical Standards: Synthesize and characterize newly identified transformation products to enable their quantification in future targeted monitoring studies.

Elucidate Transformation Pathways: Investigate the environmental and biological conditions that lead to the transformation of this compound. mdpi.com

Table 2: Advantages of Non-Targeted Analysis for this compound Research

AdvantageDescription
Comprehensive Screening Allows for the detection of a wide range of known and unknown PFAS and their transformation products without the need for pre-selecting analytes. mdpi.com
Discovery of Novel Compounds Enables the identification of new PFAS that are not included in standard analytical methods. setac.org
Understanding Fate and Transport Helps to elucidate the environmental fate of this compound by identifying its degradation products. nih.gov
Informing Toxicological Studies Provides information on potential metabolites that may contribute to the overall toxicity of this compound exposure.

Real-time and Field-Deployable Detection Methods

Current methods for PFAS analysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are highly sensitive and specific but are also laboratory-based, time-consuming, and expensive. pfas-water.co.ukresearchgate.net There is a significant need for the development of real-time and field-deployable detection methods for this compound and other PFAS. nih.gov

Future research should focus on:

Sensor Development: Creating portable sensors that can rapidly and accurately detect this compound in water and other environmental samples. pfas-water.co.uknih.gov

Miniaturization of Analytical Systems: Developing smaller, more portable versions of traditional analytical instruments for on-site analysis.

Improved Selectivity and Sensitivity: Ensuring that new field-deployable methods are selective for this compound and sensitive enough to detect it at environmentally relevant concentrations.

Enhanced Remediation and Destruction Technologies

Given the persistence of PFAS in the environment, developing effective technologies to remove or destroy these "forever chemicals" is a high priority. battelle.orgsame.org While several remediation techniques exist for PFAS, their effectiveness for this compound specifically is not well-documented.

Future research in remediation and destruction should focus on:

Adsorption Technologies: Optimizing the use of granular activated carbon (GAC) and ion exchange resins for the removal of this compound from water. itrcweb.orgclu-in.orgr3sustainability.com

Destructive Technologies: Investigating and refining advanced oxidation and reduction processes, such as electrochemical oxidation and supercritical water oxidation, for the complete destruction of this compound. battelle.orgsame.orgr3sustainability.com

Bioremediation: Exploring the potential of microorganisms to degrade or transform this compound, although this is challenging due to the strength of the carbon-fluorine bond. clu-in.org

Combined Approaches: Evaluating the efficacy of treatment trains that combine different remediation technologies to achieve higher removal and destruction efficiencies. clu-in.org

Table 3: Emerging Remediation and Destruction Technologies for PFAS

TechnologyPrinciple of OperationPotential for this compound
Electrochemical Oxidation Uses an electric current to generate highly reactive species that can break down PFAS molecules. same.orgr3sustainability.comHigh potential for complete destruction.
Supercritical Water Oxidation (SCWO) Employs high temperatures and pressures to create a supercritical water phase that effectively destroys organic compounds. battelle.orgsame.orgr3sustainability.comHigh potential for complete destruction.
Sonolysis Uses high-frequency ultrasound to create cavitation bubbles that generate localized high temperatures and pressures, leading to the breakdown of PFAS.Under investigation for various PFAS.
Plasma Treatment Utilizes a high-energy plasma to generate reactive species that can degrade PFAS.An emerging technology with potential for PFAS destruction.

Cost-Effective and Sustainable Treatment Solutions

A significant challenge in addressing PFOSA contamination is the development of cost-effective and sustainable treatment technologies. Current methods for PFAS removal, such as adsorption using granular activated carbon (GAC) and anion exchange resins, can be effective but also costly, particularly for smaller communities researchgate.net. The operational expenses and the need for regeneration or disposal of spent media contribute to the financial burden researchgate.netacs.org.

Future research should focus on:

Developing Novel Adsorbents: Investigating new, low-cost adsorbent materials with high selectivity and capacity for PFOSA.

Improving Regeneration Techniques: Creating more efficient and environmentally friendly methods for regenerating saturated adsorbents to reduce waste and operational costs.

Destructive Technologies: Advancing destructive technologies like plasma treatment, sonolysis, and electrochemical oxidation that can break down the stable chemical structure of PFOSA, rather than simply transferring it to another medium researchgate.net. A "Concentrate-&-Destroy" strategy, which combines concentration of PFAS with a destructive technology, is a promising area of research for cost-effective remediation dtic.mil.

Life Cycle Cost Analysis: Conducting comprehensive life cycle cost analyses for different treatment technologies to evaluate their long-term sustainability and economic feasibility for PFOSA removal.

TechnologyRelative CostRemoval Efficiency (PFOS/PFOA)Applicability to PFOSA
Granular Activated Carbon (GAC)Medium>90%High
Anion Exchange ResinMedium>90%High
High-Pressure MembranesMedium>90%High
Foam FractionationLow>95%Moderate to High
ElectrolysisMedium>95%Moderate to High
Sonochemical DegradationMedium>95%Moderate to High

This table provides a comparative overview of different treatment technologies for PFAS, with applicability to PFOSA inferred from their effectiveness with structurally similar compounds.

Evaluation of Byproducts and Treatment Train Efficiency

The degradation of PFAS, including PFOSA, can lead to the formation of various byproducts, some of which may also be harmful. For instance, studies on the plasma-based treatment of PFOS and PFOA have shown the formation of shorter-chain perfluoroalkyl carboxylic acids (PFCAs) acs.orgnih.govresearchgate.net. It is crucial to understand the transformation pathways of PFOSA during treatment to ensure that the process does not result in the creation of equally or more toxic compounds.

Key research areas include:

Byproduct Identification: Characterizing the intermediate and final degradation byproducts of PFOSA across different treatment technologies.

Toxicity of Byproducts: Assessing the toxicological profiles of any identified byproducts to ensure a complete risk reduction.

Treatment Train Optimization: Evaluating the efficiency of combining different treatment technologies (a "treatment train") to achieve complete mineralization of PFOSA and its byproducts. For example, a treatment train could involve an initial concentration step followed by a destructive technology.

Epidemiological Studies and Human Health Surveillance

While numerous epidemiological studies have focused on PFOS and PFOA, there is a need for more research specifically on the health effects of PFOSA. A systematic evidence map has identified the existence of 37 epidemiology studies on this compound, indicating a foundation for further investigation environment.govt.nz.

Longitudinal studies, which follow a population over an extended period, are essential for understanding the long-term health consequences of chronic exposure to substances like PFOSA epa.govkcl.ac.uknih.govnih.govresearchgate.net. Such studies can help establish temporal relationships between exposure and disease development.

Future research should prioritize:

Long-Term Cohort Studies: Establishing and maintaining long-term cohort studies with repeated measurements of PFOSA in biological samples (e.g., blood, urine) to accurately assess exposure over time.

Mixture Effects: Investigating the health effects of exposure to PFAS mixtures that include PFOSA, as human exposure typically involves a combination of these compounds.

Certain populations, such as pregnant women, fetuses, and young children, may be more susceptible to the adverse effects of chemical exposures preprints.org. Because they are in critical stages of development, they may be more sensitive to the harmful effects of chemicals like PFAS wpi.edu.

Research is needed to:

Assess Prenatal Exposure: Investigate the impact of in-utero exposure to PFOSA on birth outcomes and child development.

Identify Sensitive Endpoints: Determine the specific health endpoints most sensitive to PFOSA exposure in vulnerable populations, such as neurodevelopmental outcomes, immune system function, and metabolic changes.

Vulnerable PopulationPotential Health Risks from PFAS Exposure
Pregnant WomenIncreased risk of high blood pressure
FetusesLower infant birth weights
ChildrenLess effective vaccine response, developmental effects

This table summarizes potential health risks to vulnerable populations from exposure to PFAS, including PFOSA.

Ecological Impact Assessments and Ecosystem Services Research

The persistence and bioaccumulative potential of PFOSA raise concerns about its impact on ecosystems. PFOSA has been identified as a significant component of PFAS contamination in surface soils at former U.S. Air Force bases, underscoring its environmental relevance nih.gov.

Future ecological research should focus on:

Ecotoxicity Studies: Conducting comprehensive ecotoxicity studies to determine the effects of PFOSA on a wide range of terrestrial and aquatic organisms.

Bioaccumulation and Biomagnification: Investigating the potential for PFOSA to bioaccumulate in organisms and biomagnify through food webs.

Impact on Ecosystem Services: Assessing the potential impact of PFOSA contamination on crucial ecosystem services, such as pollination, soil health, and water purification.

Development of Robust Physiologically Based Toxicokinetic Models

Physiologically based toxicokinetic (PBTK) models are mathematical tools that simulate the absorption, distribution, metabolism, and excretion of chemicals in the body researchgate.netnih.gov. These models are invaluable for risk assessment as they can help to extrapolate findings from animal studies to humans and to estimate internal doses from external exposure data nih.gov. While PBTK models have been developed for other major PFAS like PFOS and PFOA, there is a need for a robust PBTK model specifically for PFOSA.

Priorities for PBTK modeling of PFOSA include:

Model Development and Parameterization: Developing a PBTK model for PFOSA and gathering the necessary experimental data to accurately parameterize it.

Interspecies Extrapolation: Using the PBTK model to understand the toxicokinetic differences between species and to extrapolate animal data to human health risk assessment.

Vulnerable Population Modeling: Adapting the PBTK model to represent vulnerable populations, such as pregnant women and children, to better predict their internal exposure and potential health risks.

Addressing Data Gaps for Emerging Per- and Polyfluoroalkyl Substances and Mixtures

The challenges in understanding the environmental and health risks of PFOSA are emblematic of the broader issues surrounding emerging PFAS and their complex mixtures. The sheer number of PFAS, estimated to be in the thousands, presents a significant hurdle for researchers and regulators. nih.gov For the vast majority of these emerging substances, there is a profound lack of toxicological and environmental fate data, making comprehensive risk assessment currently unattainable.

A primary data gap is the absence of robust toxicological information for most emerging PFAS. epa.gov Traditional animal toxicity testing is resource-intensive and cannot feasibly be conducted on thousands of individual chemicals. Therefore, a key future research direction is the development and validation of new approach methodologies (NAMs), such as high-throughput in vitro screening and in silico modeling, to prioritize PFAS for further investigation and to predict their potential toxicity based on their chemical structure and properties. These methods can help to group PFAS with similar characteristics and to identify those that are most likely to pose a risk to human health.

The environmental behavior of emerging PFAS is another critical area of uncertainty. Many of these newer compounds have different chemical structures compared to legacy PFAS like PFOS and PFOA, which can affect their persistence, mobility, and bioaccumulation potential. Research is urgently needed to understand the environmental fate and transport of these emerging substances to predict their distribution in the environment and to identify potential hotspots of contamination.

Furthermore, human exposure to PFAS invariably involves mixtures of numerous compounds. nih.govepa.gov Assessing the combined effects of these mixtures is a major scientific challenge. The current approach of assessing chemicals on an individual basis may not be protective of public health, as it fails to account for potential additive or synergistic effects. A significant knowledge gap is the lack of a well-founded scientific basis to evaluate the combined toxic potential of PFAS mixtures. nih.gov Future research must focus on developing and validating methods for assessing the risks of PFAS mixtures, including both component-based approaches and the use of whole-mixture toxicity testing.

Addressing these data gaps will require a concerted and collaborative effort from academia, government, and industry. A strategic approach to research, focusing on the development of innovative methods and the generation of key data for representative emerging PFAS, will be essential to close the existing knowledge gaps and to ensure the protection of human health and the environment from the potential risks of this large and complex class of chemicals.

Challenge AreaKey Data GapsFuture Research Directions
Toxicity of Emerging PFAS - Lack of toxicological data for the majority of emerging PFAS. - Limited understanding of their mechanisms of action.- Development and validation of New Approach Methodologies (NAMs) for high-throughput toxicity screening. - Use of in silico models to predict toxicity based on chemical structure. - Grouping of PFAS based on structural similarity to facilitate read-across approaches.
Environmental Fate and Transport - Insufficient data on the persistence, mobility, and bioaccumulation of emerging PFAS. - Incomplete understanding of their transformation pathways.- Laboratory and field studies to determine the environmental behavior of representative emerging PFAS. - Development of models to predict the environmental fate and transport of a wider range of PFAS.
Mixture Risk Assessment - Limited understanding of the combined effects of PFAS mixtures. - Lack of validated methods for assessing mixture toxicity.- Development of component-based approaches for mixture risk assessment (e.g., hazard index). - Use of whole-mixture toxicity testing to evaluate the effects of real-world PFAS mixtures. - Research on the potential for synergistic and antagonistic interactions between different PFAS.

Q & A

Q. What analytical techniques are most effective for detecting PFOSA in environmental samples, and what are their limitations?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for PFOSA detection due to its sensitivity. However, oxidative conversion methods are critical for identifying precursors. For example, hydroxyl radical oxidation (via persulfate thermolysis) converts PFOSA precursors to measurable perfluoroalkyl acids (PFCAs), revealing a median 69% increase in PFCA concentrations post-treatment . Limitations include incomplete precursor identification and matrix interference in complex environmental samples.

Q. How do PFOSA’s physicochemical properties influence its environmental persistence?

PFOSA’s persistence is driven by its strong carbon-fluorine bonds (C-F) and hydrophobic properties. Key properties include:

PropertyValue/DescriptionSource
Molecular formulaC₈H₂F₁₇NO₂S
LogP (octanol-water)6.02
Boiling point227.2°C
Water solubilityLow (hydrophobic)
These properties enhance bioaccumulation potential and resistance to degradation .

Q. What are the primary toxicological endpoints of PFOSA exposure in mammalian models?

PFOSA induces liver hypertrophy, thyroid disruption, and developmental toxicity in rodents. Mechanistically, it peroxisome proliferator-activated receptor (PPAR) pathways and disrupts lipid metabolism. Acute exposure risks include respiratory irritation (H335) and serious eye irritation (H319) . Chronic studies highlight dose-dependent hepatotoxicity and immunosuppression .

Advanced Research Questions

Q. How do biotransformation pathways of PFOSA differ between species, and what are the implications for ecological risk assessment?

Q. What methodologies resolve contradictions in PFOSA bioaccumulation data across aquatic and terrestrial ecosystems?

Contradictions arise from varying trophic transfer efficiencies and lipid-protein binding dynamics. Stable isotope tracing and fugacity-based modeling are recommended to quantify bioaccumulation factors (BAFs). For example, PFOSA BAFs in Lake Ontario food webs ranged from 1,200 (plankton) to 28,000 (fish) . Terrestrial studies require soil-plant uptake assays to assess root-to-shoot translocation .

Q. How can advanced oxidation processes (AOPs) be optimized to degrade PFOSA precursors in contaminated water?

UV/persulfate and solar/ferrate systems show promise. AOPs mineralize PFOSA precursors into shorter-chain PFCAs, but efficiency depends on pH and radical scavengers. For instance, UV/persulfate achieved 85% degradation of N-ethyl-PFOSA in 2 hours, though PFHxA formation increased by 37% . Pilot-scale testing with real wastewater matrices is needed to address scalability.

Q. What experimental designs are recommended for assessing PFOSA’s synergistic effects with co-pollutants?

Fractional factorial designs can isolate interactions between PFOSA and co-pollutants (e.g., microplastics, heavy metals). For example, a 2021 study combined PFOSA and cadmium in zebrafish, revealing amplified oxidative stress via malondialdehyde (MDA) biomarkers . Multi-omics approaches (transcriptomics, metabolomics) are critical for mechanistic insights .

Data Contradictions and Mitigation Strategies

Q. Why do PFOSA serum levels in human studies show regional variability, and how can this be addressed?

Geographic disparities (e.g., higher levels in Chinese cohorts vs. North America) stem from industrial emission patterns and dietary exposure. Harmonized biomonitoring protocols (e.g., standardized blood sampling and LC-MS/MS workflows) are essential. A 2004 study found Chinese serum PFOSA levels averaged 12.3 ng/mL, linked to seafood consumption .

Q. What gaps exist in PFOSA alternatives assessment, and how can they be mitigated?

Data scarcity on alternatives’ persistence and toxicity remains a barrier. The Persistent Organic Pollutants Review Committee highlights the need for high-throughput screening (HTS) of fluorotelomer-based substitutes . Collaborative databases (e.g., EPA’s CompTox) can centralize experimental data on alternatives like 6:2 fluorotelomer sulfonate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
perfluorooctanesulfonamide
Reactant of Route 2
perfluorooctanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.